molecular formula C9H9BrN2 B8248611 6-Bromo-1,7-dimethyl-indazole

6-Bromo-1,7-dimethyl-indazole

Cat. No.: B8248611
M. Wt: 225.08 g/mol
InChI Key: YPCXJBIDXAEDHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-1,7-dimethyl-indazole (CAS 1337880-48-4) is a brominated and methylated derivative of the indazole heterocycle, supplied with a high purity of 97% for research applications . The indazole scaffold is a privileged structure in medicinal chemistry, known for its significant pharmaceutical and biological properties . This fused bicyclic aromatic system, consisting of a benzene ring fused to a pyrazole ring, most commonly exists in the thermodynamically stable 1H-tautomeric form, which is predominant in biological contexts . The specific substitutions at the 6- and 1,7- positions of the indazole core make this compound a valuable and versatile building block for the synthesis of more complex molecules. Researchers utilize this bromo-indazole derivative as a key intermediate in drug discovery and development. The bromine atom serves as an excellent handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, allowing for the exploration of structure-activity relationships (SAR) . The indazole motif is found in numerous FDA-approved drugs and clinical trial candidates, with demonstrated activities including anticancer, antibacterial, antifungal, anti-inflammatory, and anti-Parkinson's effects . Marketed drugs featuring the indazole core, such as the kinase inhibitors Pazopanib and Axitinib, the antiemetic Granisetron, and the anti-inflammatory Bendazac, highlight the critical importance of this scaffold in developing novel therapeutics . Therefore, 6-Bromo-1,7-dimethyl-indazole presents a compelling starting material for medicinal chemists working to develop new bioactive molecules across a wide spectrum of disease areas. This product is intended for research and development purposes only and is not for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-bromo-1,7-dimethylindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2/c1-6-8(10)4-3-7-5-11-12(2)9(6)7/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPCXJBIDXAEDHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1N(N=C2)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

"6-Bromo-1,7-dimethyl-indazole" mechanism of action

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological significance and structural utility of 6-Bromo-1,7-dimethyl-indazole , specifically analyzing its role as a critical pharmacophore in the development of STAT3 inhibitors and its broader utility in kinase/signaling modulation.

Scaffold Pharmacology & Mechanism of Action[1]

Executive Summary

6-Bromo-1,7-dimethyl-indazole (CAS: 1337880-48-4) is a specialized heterocyclic scaffold primarily utilized in the discovery of targeted antineoplastic agents. While often categorized as a synthetic intermediate, its structural architecture defines the Mechanism of Action (MoA) of the resulting bioactive ligands.

It serves as the high-affinity "anchor" moiety for inhibitors targeting Signal Transducer and Activator of Transcription 3 (STAT3) and specific protein kinases. The molecule's mechanism is defined by its ability to mimic purine bases, allowing it to occupy the ATP-binding pocket of kinases or the SH2 domain of STAT proteins, thereby disrupting oncogenic signaling cascades.

Structural Biology & Pharmacophore Logic

To understand the mechanism, one must deconstruct the molecule's design elements. This is not a random intermediate; it is a tuned pharmacophore.

Structural FeatureMechanistic Function
Indazole Core Bioisostere: Mimics the purine ring of ATP, allowing Hydrogen-bonding interactions with the "hinge region" of kinase domains or key residues (e.g., Lys, Glu) in STAT3 SH2 domains.
1-Methyl Group Tautomer Lock: Prevents the 1H/2H tautomeric shift common in unsubstituted indazoles. This locks the molecule into a fixed conformation, reducing entropic penalty upon protein binding.
7-Methyl Group Selectivity Filter: Provides steric bulk that induces selectivity. It clashes with "gatekeeper" residues in off-target proteins while filling hydrophobic pockets in the target (e.g., STAT3), enhancing affinity.
6-Bromo Substituent Vector Extension: Acts as the synthetic handle (via Suzuki-Miyaura coupling) to attach the "tail" region of the drug. This tail extends into the solvent-exposed region or adjacent sub-pockets to improve solubility and potency.
Mechanism of Action: STAT3 Pathway Modulation

The primary biological utility of 6-Bromo-1,7-dimethyl-indazole derivatives is the inhibition of the JAK-STAT signaling pathway , a critical driver in cancer cell proliferation and immune evasion.

3.1. The Pathway
  • Activation: Cytokines (IL-6) bind receptors, activating JAK kinases.

  • Phosphorylation: JAKs phosphorylate STAT3 monomers.

  • Dimerization: Phosphorylated STAT3 monomers dimerize via their SH2 domains .

  • Translocation: The dimer moves to the nucleus to drive gene expression (e.g., c-Myc, Cyclin D1).

3.2. The Inhibition Mechanism

Ligands derived from the 6-Bromo-1,7-dimethyl-indazole scaffold act as SH2 Domain Binders .

  • Direct Competition: The indazole moiety binds to the pTyr705 binding pocket within the STAT3 SH2 domain.

  • Dimerization Blockade: By occupying this pocket, the molecule prevents the recruitment of the phosphorylated tyrosine of the partner STAT3 monomer.

  • Result: STAT3 cannot dimerize, cannot translocate to the nucleus, and oncogenic transcription is silenced.

3.3. Pathway Visualization

The following diagram illustrates the specific intervention point of the indazole-based inhibitor within the JAK-STAT cascade.

JAK_STAT_Pathway Cytokine Cytokine (IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binding JAK JAK Kinase (Activation) Receptor->JAK Activates STAT3_Mono STAT3 Monomer (Inactive) JAK->STAT3_Mono Phosphorylates STAT3_Phos p-STAT3 (Phosphorylated) STAT3_Mono->STAT3_Phos STAT3_Dimer STAT3 Dimer (Active) STAT3_Phos->STAT3_Dimer Dimerization (SH2 Domain Interaction) Inhibitor 6-Br-1,7-Me-Indazole Derivative Inhibitor->STAT3_Phos BINDS SH2 POCKET (Blocks Dimerization) Nucleus Nucleus (Transcription) STAT3_Dimer->Nucleus Translocation

Caption: Schematic of JAK-STAT pathway showing the precise inhibition of STAT3 dimerization by the indazole-based ligand.

Experimental Protocols

To validate the mechanism of action for derivatives of this scaffold, the following assays are standard.

4.1. Fluorescence Polarization (FP) Binding Assay

Objective: Quantify the binding affinity (


) of the molecule to the STAT3 SH2 domain.
  • Principle: A fluorescently labeled peptide (5-FAM-GpYLPQTV) mimics the native STAT3 binding partner. The inhibitor displaces this peptide, causing a decrease in fluorescence polarization.

Protocol:

  • Reagents: Recombinant STAT3 protein (SH2 domain), Fluorescent Peptide Probe (10 nM), Assay Buffer (50 mM HEPES, pH 7.5, 50 mM NaCl, 0.01% Triton X-100).

  • Preparation: Dilute 6-Bromo-1,7-dimethyl-indazole derivative in DMSO (serially diluted).

  • Incubation: Mix 10 µL protein + 1 µL compound in a 384-well black plate. Incubate for 30 mins at RT.

  • Probe Addition: Add 10 µL of Fluorescent Peptide Probe. Incubate for 30 mins in the dark.

  • Measurement: Read Fluorescence Polarization (Ex: 485 nm, Em: 535 nm) on a multimode plate reader (e.g., Tecan Infinite).

  • Analysis: Plot mP vs. log[Compound]. Fit to a sigmoidal dose-response curve to calculate

    
    .
    
4.2. Cellular Western Blot (Mechanistic Confirmation)

Objective: Confirm inhibition of STAT3 phosphorylation (Tyr705) in cells.

  • Cell Culture: Seed MDA-MB-231 cells (high STAT3 activity) in 6-well plates.

  • Treatment: Treat with compound (0.1, 1, 10 µM) for 4-24 hours. Stimulate with IL-6 (50 ng/mL) for the last 30 mins.

  • Lysis: Lyse cells in RIPA buffer with phosphatase inhibitors.

  • Blotting: Separate proteins via SDS-PAGE; transfer to PVDF.

  • Detection:

    • Primary Ab: Anti-pSTAT3 (Tyr705) and Anti-Total STAT3.

    • Secondary Ab: HRP-conjugated IgG.

  • Result: A successful mechanism is confirmed if pSTAT3 levels decrease dose-dependently while Total STAT3 remains constant.

Synthetic Utility (The Chemical Mechanism)

While the biological mechanism focuses on the final drug, the chemical mechanism of this intermediate is its reactivity in Suzuki-Miyaura Cross-Coupling .

  • Reaction: 6-Bromo-1,7-dimethyl-indazole + Aryl Boronic Acid

    
     Biaryl Product.
    
  • Catalyst:

    
     or 
    
    
    
    .
  • Significance: The bromine at C6 is electronically activated by the adjacent nitrogen-rich ring system, facilitating oxidative addition of Palladium. This allows the modular attachment of diverse "tail" groups to optimize pharmacokinetic properties (ADME).

Synthesis_Workflow Start 6-Bromo-1,7-dimethyl-indazole (Scaffold) Process Suzuki Coupling (100°C, Base) Start->Process Reagents Aryl Boronic Acid + Pd Catalyst Reagents->Process Product Functionalized Inhibitor (Bioactive) Process->Product

Caption: Synthetic workflow transforming the scaffold into a bioactive inhibitor.

References
  • WO2024182693A1 . 2-azaspiro[3.3]heptane derivatives as STAT3 inhibitors for the treatment of cancer. World Intellectual Property Organization. (2024). Link

    • Source of the specific synthesis and application of 6-Bromo-1,7-dimethyl-indazole as a key intermedi
  • Cerezo-Araujo, M., et al. Indazole-based derivatives as kinase inhibitors: A review. European Journal of Medicinal Chemistry. (2019). Link

    • Provides the structural basis for indazole binding modes in
  • Sgrignani, J., et al. Structural Biology of STAT3 and Its Implications for Structure-Based Drug Design. International Journal of Molecular Sciences. (2018). Link

    • Details the SH2 domain dimerization mechanism targeted by this scaffold.

Strategic Scaffold Analysis: 6-Bromo-1,7-dimethyl-indazole in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of modern drug discovery, 6-Bromo-1,7-dimethyl-indazole (CAS: 1337880-48-4) has emerged not merely as a building block, but as a "privileged intermediate" for high-value targets, most notably STAT3 inhibitors and specific tyrosine kinases.

This guide analyzes the molecule's utility beyond its catalog definition. While the indazole core is ubiquitous, the specific 1,7-dimethyl substitution pattern introduces unique steric and electronic properties—specifically the "peri-interaction" between the N1-methyl and C7-methyl groups—that modulate metabolic stability and target selectivity. The C6-bromide serves as a versatile orthogonal handle for late-stage diversification via palladium-catalyzed cross-couplings.

This whitepaper provides a technical deep-dive into the synthesis, SAR vectors, and application of this scaffold in oncology and immunology pipelines.

Chemical Architecture & The "Peri-Effect"

To understand the SAR utility of this molecule, one must first appreciate its conformational landscape.

The 1,7-Dimethyl Clash (The "Gatekeeper")

Unlike standard indazoles, the simultaneous presence of a methyl group at N1 and C7 creates a steric clash known as the peri-interaction .

  • Consequence: The Van der Waals radii of the methyl hydrogens overlap. This does not break the aromaticity, but it creates a "steric wall" around the N1 position.

  • SAR Implication: In a binding pocket, this bulk prevents the molecule from entering deep, narrow clefts that accommodate unsubstituted indazoles, effectively acting as a selectivity filter . Conversely, it fills hydrophobic "gatekeeper" pockets (e.g., in kinases) that larger residues cannot access.

The 6-Bromo "Warhead Handle"

The bromine at C6 is electronically activated by the adjacent nitrogen atoms (via the conjugated system), making it highly reactive for:

  • Suzuki-Miyaura Coupling: Attachment of aryl/heteroaryl tails (critical for STAT3 dimerization inhibition).

  • Buchwald-Hartwig Amination: Introduction of solubilizing amine chains.

Synthetic Methodology: Overcoming Regioselectivity Challenges

Synthesizing 6-Bromo-1,7-dimethyl-indazole requires navigating the classic Indazole Tautomer Problem (N1 vs. N2 alkylation). The C7-methyl group exacerbates this by sterically hindering the N1 attack, often favoring the kinetically accessible (but less stable) N2 isomer.

Protocol: Thermodynamic N1-Methylation

Standard basic alkylation (e.g., K2CO3/MeI) often yields a 1:1 mixture. The following protocol maximizes the N1 regioisomer.

Reagents:

  • Substrate: 6-Bromo-7-methyl-1H-indazole

  • Base: Sodium Hydride (NaH), 60% dispersion (Strong base required for complete deprotonation)

  • Solvent: Anhydrous THF (Promotes tight ion pairing to guide N1 selectivity)

  • Electrophile: Methyl Iodide (MeI)

Step-by-Step Workflow:

  • Deprotonation: Charge a flame-dried flask with 6-Bromo-7-methyl-1H-indazole (1.0 eq) and anhydrous THF (0.1 M). Cool to 0°C. Add NaH (1.2 eq) portion-wise.

  • Anion Formation: Stir at 0°C for 30 min. The solution will turn from pale yellow to bright orange/red, indicating the formation of the indazolyl anion. Note: The C7-methyl steric bulk forces the cation (

    
    ) to coordinate closer to N2, theoretically shielding it and directing the electrophile to N1, despite the steric clash.
    
  • Alkylation: Add MeI (1.1 eq) dropwise.

  • Equilibration: Allow to warm to Room Temperature (RT) and stir for 4 hours.

  • Quench & Isolation: Quench with sat.

    
    . Extract with EtOAc.
    
  • Purification: Silica gel chromatography (Hex/EtOAc). The N1-isomer (Target) is typically less polar (higher Rf) than the N2-isomer.

Visualization: Synthetic Pathway & Logic

Synthesis Start 6-Bromo-7-methyl-1H-indazole (Precursor) Anion Indazolyl Anion (Na+ Coordinated) Start->Anion NaH, THF, 0°C Product 6-Bromo-1,7-dimethyl-indazole (Target Scaffold) Anion->Product MeI (Thermodynamic) SideProduct 2,7-Dimethyl isomer (Impurity) Anion->SideProduct Kinetic Control Downstream STAT3 Inhibitor (e.g., 2-azaspiro derivatives) Product->Downstream Suzuki Coupling (Pd(dppf)Cl2)

Figure 1: Regioselective synthesis pathway favoring the N1-methylated scaffold.

SAR Deep Dive: Vectors of Optimization

When utilizing this scaffold in a drug discovery campaign (e.g., for STAT3 or Kinases), the SAR is explored along three primary vectors.

Table 1: SAR Vector Analysis
PositionFunctional RoleOptimization Strategy
N1 (Methyl) Solubility & Permeability Capping the H-bond donor improves membrane permeability (LogP). Modification: Replacing Methyl with difluoromethyl or 2-methoxyethyl can tune metabolic stability (microsomal clearance).
C7 (Methyl) Conformational Lock The "Peri-Interaction" restricts rotation of N1-substituents. It also fills hydrophobic pockets. Warning: Removing this methyl (returning to H) often leads to a massive drop in selectivity due to loss of the steric filter.
C6 (Bromine) Diversity Vector The primary attachment point. In STAT3 inhibitors, this is coupled to spiro-cyclic amines (e.g., 2-azaspiro[3.3]heptane) to engage solvent-front residues.
Case Study: STAT3 Inhibition

Recent patent literature (WO2024182693A1) highlights the use of 6-bromo-1,7-dimethyl-indazole as the core unit for a new class of STAT3 inhibitors.

  • Mechanism: The indazole core mimics the SH2 domain binding partner.

  • Role of C6: The bromine is displaced by a 2-azaspiro[3.3]heptane moiety. This bulky, rigid spiro-cycle projects into the solvent channel, improving solubility and reducing off-target binding.

  • Role of 1,7-dimethyl: This motif locks the core in a planar conformation that fits the STAT3 dimerization interface while excluding related STAT proteins (STAT1/STAT5) via steric exclusion at the C7 position.

Biological Validation & Protocols

To validate the activity of derivatives generated from this scaffold, the following assay hierarchy is recommended.

Biochemical Potency (Fluorescence Polarization)
  • Objective: Measure displacement of a fluorescent peptide from the target protein (e.g., STAT3 SH2 domain).

  • Protocol:

    • Incubate recombinant STAT3 protein (10 nM) with Fluorescein-labeled phosphopeptide tracer (5 nM).

    • Add serial dilutions of the 6-substituted-1,7-dimethyl-indazole derivative.

    • Measure Fluorescence Polarization (mP) after 60 min.

    • Success Criteria:

      
      .
      
Cellular Target Engagement (Western Blot)
  • Objective: Confirm inhibition of phosphorylation (e.g., pSTAT3-Tyr705) in cells.

  • Cell Line: DU145 or MDA-MB-231 (Constitutively active STAT3).

  • Protocol:

    • Treat cells with compound for 4 hours.

    • Lyse and blot for pSTAT3 (Tyr705) vs. Total STAT3.

    • Validation: A dose-dependent reduction in pSTAT3 without affecting Total STAT3 confirms the mechanism.

References

  • Patent: 2-azaspiro[3.3]heptane derivatives as STAT3 inhibitors for the treatment of cancer.[1] WO2024182693A1. (2024). Link

  • Synthesis: Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein J. Org. Chem. 2021, 17, 1883–1894. Link

  • Mechanistic Insight: Indazole Scaffolds in Drug Discovery: The Case of LPO and Kinase Inhibitors. Drug and Chemical Toxicology, 2020. Link

  • Chemical Vendor Data: 6-Bromo-1,7-dimethyl-1H-indazole (CAS 1337880-48-4).[2] PubChem Compound Summary. Link

Sources

A Technical Guide to the Preclinical Anticancer Activity Screening of 6-Bromo-1,7-dimethyl-indazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous clinically approved anticancer agents that primarily function as kinase inhibitors.[1][2] This guide outlines a comprehensive, field-proven preclinical workflow for the systematic evaluation of a novel indazole derivative, 6-Bromo-1,7-dimethyl-indazole, for potential anticancer activity. We provide a hierarchical screening cascade, beginning with broad, high-throughput in vitro assays and progressing to more complex mechanistic studies and preliminary in vivo efficacy models. Each protocol is presented as a self-validating system, with an emphasis on the causal logic behind experimental choices, ensuring data integrity and reproducibility. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and preclinical validation of novel oncology therapeutics.

Introduction: The Rationale for Screening Indazole Derivatives

Indazole-containing compounds have demonstrated significant therapeutic impact, particularly in oncology.[1] Marketed drugs such as Axitinib and Pazopanib validate the indazole core as a potent pharmacophore for targeting protein kinases, which are often dysregulated in cancer.[1][2] These enzymes control a vast array of cellular processes, including proliferation, survival, and angiogenesis. Consequently, the targeted inhibition of kinases remains a cornerstone of modern cancer therapy.

Novel substituted indazoles, such as 6-Bromo-1,7-dimethyl-indazole, represent a rational starting point for new drug discovery campaigns. The bromine atom at the 6-position and methyl groups at the 1- and 7-positions create a unique chemical entity with the potential for novel interactions within the ATP-binding pocket of various kinases or other unforeseen biological targets. The screening strategy detailed herein is designed to empirically determine its cytotoxic and cytostatic potential against a diverse panel of cancer cells and to elucidate its potential mechanism of action.

A Hierarchical Screening Cascade: From Broad Profiling to Mechanistic Insight

A logical, multi-tiered approach is essential for the cost-effective and scientifically rigorous evaluation of a new chemical entity. Our proposed workflow prioritizes broad, initial screening to identify signals of activity, followed by focused assays to understand the "how" and "why" behind the compound's effects.

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: In Vivo Proof-of-Concept A Compound Synthesis & QC B NCI-60 Human Tumor Cell Line Screen A->B Submit Compound C Dose-Response & IC50 Determination (MTT Assay) B->C Identify responsive cancer types D Apoptosis Induction Assay (Annexin V / PI Staining) C->D Select sensitive cell lines E Cell Cycle Analysis (PI Staining) C->E Select sensitive cell lines F Kinase Panel / Pathway Profiling E->F Investigate cell cycle arrest G Establish Xenograft Model (e.g., Human Breast Cancer) F->G Hypothesis-driven model selection H Efficacy Study: Tumor Growth Inhibition G->H I Preliminary Toxicology & Biomarker Analysis H->I G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound 6-Bromo-1,7-dimethyl-indazole Compound->AKT Hypothesized Inhibition

Sources

Technical Profile: Anti-Inflammatory & Kinase Modulatory Potential of 6-Bromo-1,7-dimethyl-indazole

[1]

Executive Summary

6-Bromo-1,7-dimethyl-indazole represents a "privileged scaffold" in medicinal chemistry, distinct from generic indazoles due to its specific substitution pattern. While often utilized as a high-value intermediate in the synthesis of STAT3 and p38 MAPK inhibitors, the core molecule itself possesses structural attributes that suggest intrinsic anti-inflammatory potential.

This technical guide analyzes the pharmacophore properties of 6-Bromo-1,7-dimethyl-indazole, delineating its probable mechanisms of action (MOA) and providing a rigorous experimental framework for validating its efficacy as an anti-inflammatory agent.

Chemical Profile & Pharmacophore Analysis[1][2]

The efficacy of an anti-inflammatory small molecule is dictated by its ability to penetrate cell membranes and bind to hydrophobic pockets of inflammatory enzymes (e.g., iNOS, COX-2) or signaling kinases (e.g., p38, JAK/STAT).

Structural Attributes[1][2][3][4][5][6][7]
  • Core Scaffold (Indazole): A bioisostere of indole and purine, allowing it to mimic ATP and bind to the hinge region of kinases.

  • 6-Bromo Substitution: A critical halogen handle. In medicinal chemistry, bromine often fills hydrophobic pockets in enzymes (increasing potency) and serves as a reactive site for Suzuki-Miyaura coupling to generate diverse libraries.

  • 1,7-Dimethyl Pattern:

    • N1-Methyl: Locks the tautomeric equilibrium to the 1H-form, preventing non-specific hydrogen bonding and improving lipophilicity (cLogP modulation) for better membrane permeability.

    • C7-Methyl: Provides steric bulk that can induce atropisomerism or restrict rotation in protein binding sites, potentially increasing selectivity for specific kinase isoforms.

Quantitative Properties (Predicted)
PropertyValueImplication
Molecular Weight ~225.08 g/mol Fragment-like; high ligand efficiency potential.
cLogP ~3.2 - 3.5Highly lipophilic; excellent passive diffusion across membranes.
H-Bond Donors 0No H-bond donor cost; facilitates CNS/cell penetration.
Topological Polar Surface Area ~17.8 ŲLow TPSA indicates high oral bioavailability.

Mechanism of Action (MOA): Hypothesized Pathways

Based on Structure-Activity Relationship (SAR) data of analogous 6-bromo and 6-nitro indazoles, 6-Bromo-1,7-dimethyl-indazole is hypothesized to modulate inflammation via two primary pathways.

Pathway A: Inhibition of Nitric Oxide Synthase (iNOS)

Indazoles are well-documented inhibitors of NOS. The 6-bromo substituent acts as an electronic mimic to the nitro group found in 7-Nitroindazole (a selective nNOS inhibitor), but the 1,7-dimethylation shifts selectivity towards inducible NOS (iNOS) in macrophages by altering the shape complementarity of the active site.

Pathway B: Kinase Signal Transduction (STAT3 / p38 MAPK)

Recent patent literature (e.g., WO2024182693A1) identifies 6-bromo-1,7-dimethyl-indazole as a key building block for STAT3 inhibitors . STAT3 is a transcription factor that, when phosphorylated, drives the expression of pro-inflammatory cytokines (IL-6, IL-17). The indazole core likely binds to the SH2 domain or the ATP-binding pocket of upstream kinases (JAKs), preventing the phosphorylation cascade.

MOA_PathwayCompound6-Bromo-1,7-dimethyl-indazoleMembraneCell Membrane DiffusionCompound->MembranePassive TransportTarget1Target A: iNOS DimerizationMembrane->Target1Competitive BindingTarget2Target B: STAT3/JAK KinaseMembrane->Target2ATP MimicryEffect1Reduced NO ProductionTarget1->Effect1DownregulationEffect2Inhibition of p-STAT3 (Tyr705)Target2->Effect2BlockadeOutcomeSuppression of Pro-inflammatoryCytokines (IL-6, TNF-α)Effect1->OutcomeEffect2->Outcome

Figure 1: Dual-pathway hypothesis illustrating iNOS suppression and STAT3 signaling blockade.

Experimental Validation Protocols

To rigorously evaluate the anti-inflammatory potential, the following self-validating protocols should be employed. These move beyond simple observation to mechanistic confirmation.

Protocol A: Nitric Oxide (NO) Inhibition Assay (Griess Method)

Objective: Quantify the potency (IC50) of the compound in suppressing NO release in LPS-stimulated RAW 264.7 macrophages.[1]

Methodology:

  • Cell Seeding: Plate RAW 264.7 cells (5 x 10⁵ cells/mL) in 96-well plates. Incubate for 24h.

  • Pre-treatment: Treat cells with 6-Bromo-1,7-dimethyl-indazole at gradient concentrations (0.1, 1, 5, 10, 25, 50 µM) for 1 hour.

    • Control: DMSO vehicle (0.1% final).

    • Positive Control: L-NMMA (NOS inhibitor) or Dexamethasone.

  • Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) and incubate for 24 hours.

  • Griess Reaction: Mix 100 µL of supernatant with 100 µL Griess reagent (1:1 mixture of 1% sulfanilamide and 0.1% NED).

  • Measurement: Read Absorbance at 540 nm. Calculate Nitrite concentration using a NaNO2 standard curve.

Validation Check: If cell viability (MTT assay) is <80% at a given concentration, the reduction in NO is likely due to cytotoxicity, not anti-inflammatory activity. Discard data from cytotoxic concentrations.

Protocol B: Western Blotting for Phospho-STAT3 & NF-κB

Objective: Confirm if the compound blocks the phosphorylation of key signaling proteins.

Methodology:

  • Lysis: Harvest treated cells in RIPA buffer containing phosphatase inhibitors (Na3VO4, NaF).

  • Separation: Resolve 30 µg protein on 10% SDS-PAGE.

  • Blotting: Transfer to PVDF membrane. Block with 5% BSA (milk interferes with phosphoproteins).

  • Primary Antibodies:

    • Anti-p-STAT3 (Tyr705) [Rabbit mAb]

    • Anti-p-p65 (NF-κB) [Rabbit mAb]

    • Anti-β-actin (Loading Control)

  • Detection: ECL Chemiluminescence.

Success Criteria: A dose-dependent decrease in band intensity for p-STAT3 or p-p65 without a change in total STAT3/p65 levels indicates specific pathway inhibition.

Synthesis & Derivatization Workflow

For drug development professionals, this molecule is a starting point. The 6-Bromo position is chemically "hot," allowing for rapid expansion into a library of derivatives.

Synthesis_WorkflowStart6-Bromo-1,7-dimethyl-indazoleStep1Suzuki-Miyaura Coupling(Ar-B(OH)2, Pd(dppf)Cl2)Start->Step1Library6-Aryl-1,7-dimethyl-indazole LibraryStep1->LibraryScreenHTS: Anti-Inflammatory AssayLibrary->ScreenLeadLead Candidate OptimizationScreen->Lead

Figure 2: Medicinal chemistry workflow for expanding the 6-bromo scaffold into a diverse anti-inflammatory library.

References

  • World Intellectual Property Organization (WIPO). (2024). 2-azaspiro[3.3]heptane derivatives as STAT3 inhibitors for the treatment of cancer. Patent WO2024182693A1. Link

  • Manna, K., et al. (2021). Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules, 26(23), 7367. Link

  • Benbouguerra, N., et al. (2017). Anti-Inflammatory Activity and Structure-Activity Relationships of Brominated Indoles from a Marine Mollusc.[1] Marine Drugs, 15(5), 146. Link

  • PubChem. (n.d.).[2] Compound Summary: 6-Bromo-1-methyl-1H-indazole.[2] National Library of Medicine. Link

Strategic Discovery of Indazole-Based Therapeutics: Synthetic Selectivity and Target Engagement

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The indazole scaffold (benzo[c]pyrazole) represents a "privileged structure" in medicinal chemistry, serving as a critical bioisostere for indole and purine systems.[1] Its ubiquity in FDA-approved therapeutics—ranging from oncology (Axitinib, Pazopanib) to antiemetics (Granisetron)—stems from its unique electronic profile and tautomeric versatility. This guide provides a technical deep-dive into the rational design of indazole derivatives, focusing on the critical challenge of regioselective synthesis (N1 vs. N2 functionalization) and the structural determinants governing kinase and GPCR target engagement.

The Indazole Scaffold: Pharmacophore & Bioisosterism[2][3]

The indazole core exists in two tautomeric forms: 1H-indazole (thermodynamically favored) and 2H-indazole .[2][3] This tautomerism allows the scaffold to adapt to diverse binding pockets, acting as both a hydrogen bond donor (HBD) and acceptor (HBA).

Bioisosteric Utility
  • Purine Mimicry: In kinase inhibitors, the indazole core mimics the adenine ring of ATP. The N1 and N2 nitrogens often engage the kinase hinge region via bidentate H-bonds.

  • Indole Replacement: Indazole offers higher oxidative stability than indole and lower lipophilicity (LogP), improving oral bioavailability and metabolic stability.

FDA-Approved Case Studies
DrugIndazole RoleTargetIndication
Axitinib 1H-indazole (Hinge Binder)VEGFR1/2/3Renal Cell Carcinoma
Pazopanib 2H-indazole (Scaffold)VEGFR, PDGFRRenal Cell Carcinoma
Granisetron 1H-indazole (Pharmacophore)5-HT3 ReceptorChemotherapy-induced Nausea
Niraparib 2H-indazole (Core)PARP1/2Ovarian Cancer

Synthetic Methodologies: Solving the Regioselectivity Challenge

The most significant bottleneck in indazole chemistry is controlling alkylation/arylation selectivity between N1 and N2 .

Thermodynamic vs. Kinetic Control[4]
  • N1-Alkylation (Thermodynamic): The 1H-indazole tautomer is approximately 4.5 kcal/mol more stable than the 2H-form. Under reversible conditions or strong thermodynamic drivers, N1-substitution dominates.[1]

  • N2-Alkylation (Kinetic): N2 is often more nucleophilic in the neutral state or under specific directing effects, but N2-products can rearrange to N1-products if heating is prolonged.

Strategic Synthetic Decision Tree

To achieve high yields of the desired isomer, specific protocols must be selected based on the electrophile and conditions.

IndazoleSynthesis Start Target Indazole Derivative Decision Desired Regioisomer? Start->Decision N1_Route N1-Functionalization (Thermodynamic Product) Decision->N1_Route N1 N2_Route N2-Functionalization (Kinetic Product) Decision->N2_Route N2 Method_N1_A Base/Solvent: NaH/THF or Cs2CO3/DMF Mechanism: SN2 on anion N1_Route->Method_N1_A Method_N1_B Cross-Coupling: Cu-catalyzed (Buchwald-Hartwig) N1_Route->Method_N1_B Method_N2_A Pfizer Protocol (2022): Alkyl Trichloroacetimidates + Lewis Acid N2_Route->Method_N2_A Method_N2_B Directing Groups: Meerwein's Salt / Boronic Acids N2_Route->Method_N2_B Outcome1 Stable 1H-Indazole Method_N1_A->Outcome1 High N1 Selectivity Outcome2 Metastable 2H-Indazole Method_N2_A->Outcome2 High N2 Selectivity (>95%)

Figure 1: Decision matrix for regioselective synthesis of indazole derivatives.

Rational Design & Structure-Activity Relationships (SAR)

Kinase Hinge Binding

In kinase inhibitors, the indazole motif typically binds to the ATP-binding hinge region.

  • Donor-Acceptor Motif: The N1-H serves as a donor to the hinge backbone carbonyl (e.g., Glu residue), while N2 serves as an acceptor for the backbone amide NH.

  • C3-Substitution: Introduction of unsaturated groups (alkynes, alkenes) or amides at C3 allows access to the "gatekeeper" pocket or the solvent front, dramatically improving selectivity (e.g., 3-ethynyl indazoles for PI3K selectivity).

SAR Visualization

The following diagram maps the functional potential of the indazole core.

IndazoleSAR Core Indazole Core N1 N1 Core->N1 N2 N2 Core->N2 C3 C3 Core->C3 C4 C4 Core->C4 C5 C5 Core->C5 C6 C6 Core->C6 N1_Desc Solubility & PK: Alkyl/Aryl groups modulate LogP and metabolic stability. (e.g., Granisetron) N1->N1_Desc N2_Desc Hinge Interaction: Critical H-bond acceptor in kinase inhibitors. (e.g., Axitinib) N2->N2_Desc C3_Desc Selectivity Vector: Accesses hydrophobic pockets. Amides/Alkynes here drive potency (PI3K/ERK). C3->C3_Desc Benz_Desc Electronic Tuning: Halogens (F, Cl) at C5/C6 block metabolism and tune pKa. C4->Benz_Desc C5->Benz_Desc C6->Benz_Desc

Figure 2: Structure-Activity Relationship (SAR) map of the indazole scaffold.

Experimental Protocols

Protocol A: N2-Selective Alkylation (The Pfizer Method)

Context:[4] Traditional alkylation yields mixtures. This protocol utilizes acid-catalyzed alkylation with trichloroacetimidates to achieve high N2 selectivity (>20:1).

Materials:

  • 1H-Indazole substrate (1.0 equiv)

  • Alkyl 2,2,2-trichloroacetimidate (1.2 equiv)

  • Catalyst: BF3·Et2O or TMSOTf (0.1 equiv)

  • Solvent: Anhydrous THF or DCM

Procedure:

  • Preparation: Dissolve the 1H-indazole derivative in anhydrous THF (0.2 M) under nitrogen atmosphere.

  • Addition: Add the alkyl trichloroacetimidate reagent.

  • Catalysis: Cool to 0°C. Dropwise add the Lewis acid catalyst (BF3·Et2O).

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LCMS (N2 isomer typically elutes differently than N1).

  • Workup: Quench with saturated NaHCO3. Extract with EtOAc.

  • Purification: Silica gel chromatography. The N2 isomer is often less polar than the N1 isomer in EtOAc/Hexane systems.

Protocol B: N1-Selective Arylation (Buchwald-Hartwig)

Context: Installing aryl groups at N1 requires overcoming the poor nucleophilicity of the nitrogen.

Materials:

  • 1H-Indazole (1.0 equiv)

  • Aryl Bromide/Iodide (1.2 equiv)

  • Ligand: trans-N,N'-Dimethylcyclohexane-1,2-diamine or Phenanthroline

  • Catalyst: CuI (10 mol%)

  • Base: K3PO4 (2.0 equiv)

  • Solvent: Toluene or Dioxane

Procedure:

  • Charging: In a sealed tube, combine indazole, aryl halide, CuI, and base.

  • Degassing: Evacuate and backfill with Argon (3x).

  • Solvent: Add solvent and ligand.

  • Heating: Heat to 110°C for 12–24 hours.

  • Validation: N1-arylation is confirmed by NOESY NMR (interaction between N1-Aryl protons and C7-H of indazole).

Future Directions: PROTACs and Beyond

The indazole scaffold is increasingly utilized in Proteolysis Targeting Chimeras (PROTACs) . The C3 or C5 positions offer ideal vectors for attaching linkers to E3 ligase ligands (e.g., Cereblon or VHL) without disrupting the primary target binding at the hinge region.

References

  • FDA Approved Drugs: Indazole Scaffold: A Generalist for Marketed and Clinical Drugs.[5] Medicinal Chemistry Research (2021).[6][7] Link

  • N2-Selective Synthesis: Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology (2022). Link

  • Kinase SAR: Discovery and structure activity relationship study of novel indazole amide inhibitors for ERK1/2. Bioorganic & Medicinal Chemistry (2016). Link

  • Synthetic Review: Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules (2018). Link

  • Regioselectivity Mechanism: Development of a selective and scalable N1-indazole alkylation. RSC Advances (2024). Link

Sources

Methodological & Application

Application Note: Site-Selective C7-Methylation of 1-Methyl-6-Bromoindazole

[1][2]

Executive Summary

This application note details the protocol for the regioselective C7-methylation of 1-methyl-6-bromoindazole . Direct functionalization of the C7 position in 1-substituted indazoles is synthetically challenging due to the inherent nucleophilicity and acidity of the C3 position, which acts as the thermodynamic and kinetic sink for electrophilic aromatic substitution (SEAr) and metallation, respectively.[1]

To achieve high-fidelity C7-methylation while preserving the sensitive C6-bromide (crucial for downstream cross-coupling), this guide recommends a Transient C3-Blocking Strategy utilizing Directed ortho-Metallation (DoM).[2] We utilize the Knochel-Hauser base (TMPMgCl[2][3]·LiCl ) to effect kinetic deprotonation, minimizing the risk of halogen-metal exchange (halogen dance) often observed with alkyllithium reagents.[2]

Strategic Analysis: The Regioselectivity Challenge

Successful execution of this synthesis requires understanding the competing electronic forces within the indazole core.

The "C3 Problem"

In 1-methylindazole systems, the C3 proton is significantly more acidic (pKa ~35) than the C7 proton.[1] Standard lithiation (e.g., using

2141
The Solution: C3-Silylation & C6-Cooperation

To force functionalization at C7, C3 must be temporarily occluded.[2][1] Once C3 is blocked (e.g., with a Trimethylsilyl [TMS] group), the C7 position becomes the most favorable site for deprotonation due to:

  • Inductive Acidification: The electron-withdrawing nature of the C6-Bromine atom increases the acidity of the adjacent C7-H.[2]

  • Coordination: The N1 nitrogen can assist in coordinating the magnesium species, stabilizing the C7-magnesiate intermediate.[1]

Why TMPMgCl[1]·LiCl?

Using standard alkyllithiums (

Lithium-Halogen Exchange21TMPMgCl·LiCl
  • Non-nucleophilic: Prevents addition to the imine bond.

  • Basic enough: pKa ~37, sufficient to deprotonate the indazole ring.[1][4]

  • Chemoselective: Favors deprotonation over halogen exchange at controlled temperatures (-20°C to -40°C).[2]

Reaction Pathway Visualization

GStart1-Methyl-6-bromoindazoleDecisionDirect Metallation?Start->DecisionFailPathC3-Methylation (Major)+ C6-Li Exchange (Side)Decision->FailPathYes (Risk)Step1Step 1: C3-Protection(LDA / TMSCl)Decision->Step1No (Strategy)Inter11-Me-3-TMS-6-Br-IndazoleStep1->Inter1Step2Step 2: C7-Magnesiation(TMPMgCl·LiCl)Inter1->Step2Inter2C7-Magnesiate IntermediateStep2->Inter2Directed by C6-BrStep3Step 3: Methylation(MeI / CuCN cat.)Inter2->Step3Inter31,7-Dimethyl-3-TMS-6-Br-IndazoleStep3->Inter3Step4Step 4: Deprotection(TBAF or K2CO3/MeOH)Inter3->Step4FinalTarget: 1,7-Dimethyl-6-bromoindazoleStep4->Final

Figure 1: Strategic workflow comparing direct metallation risks vs. the recommended C3-blocking pathway.

Detailed Experimental Protocols

Phase 1: C3-Protection (Silylation)

Objective: Block the reactive C3 position with a Trimethylsilyl (TMS) group.[2]

Reagents:

  • Substrate: 1-Methyl-6-bromoindazole (1.0 eq)[2]

  • Base: LDA (Lithium diisopropylamide), 2.0 M in THF (1.2 eq)[2][1][4]

  • Electrophile: TMSCl (Trimethylsilyl chloride) (1.3 eq)[2][4]

  • Solvent: Anhydrous THF

Procedure:

  • Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add anhydrous THF (0.5 M concentration relative to substrate).[2]

  • Cooling: Cool the solvent to -78°C (dry ice/acetone bath).

  • Base Addition: Add LDA (1.2 eq) dropwise over 15 minutes. Stir for 30 minutes at -78°C. The solution may turn yellow/orange, indicating C3-lithiation.[2][1]

  • Trapping: Add TMSCl (1.3 eq) dropwise.[2]

  • Warming: Allow the reaction to warm to room temperature (RT) over 2 hours.

  • Workup: Quench with sat. NH₄Cl.[5] Extract with EtOAc.[5] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][5]

  • QC Check: ¹H NMR should show the disappearance of the C3 proton (typically a singlet around δ 7.9-8.1 ppm) and appearance of a TMS peak at δ 0.3-0.5 ppm.[2]

Phase 2: C7-Magnesiation & Methylation (The Critical Step)

Objective: Regioselective functionalization of C7 using Knochel-Hauser base.[2]

Reagents:

  • Substrate: 1-Methyl-3-TMS-6-bromoindazole (from Phase 1) (1.0 eq)[2]

  • Base: TMPMgCl[2][3][6][7]·LiCl (1.0 M in THF/Toluene) (1.2 eq)[2][4]

  • Electrophile: Methyl Iodide (MeI) (3.0 eq)[2][4]

  • Additive: CuCN·2LiCl (0.1 eq) - Optional, promotes alkylation[2][1][4]

Procedure:

  • Setup: Charge a dried flask with the Phase 1 product in anhydrous THF (0.3 M).

  • Temperature Control: Cool to -40°C . Note: Do not go to -78°C; magnesiation kinetics are too slow.[2] Do not go above -20°C; risk of Br-elimination.[2][1]

  • Metallation: Add TMPMgCl·LiCl (1.2 eq) dropwise.[2] Stir at -40°C for 45 minutes.

    • Mechanistic Note: The base is directed to C7 by the inductive effect of the C6-Br.[2] The bulky TMP prevents nucleophilic attack on the ring.

  • Alkylation: Add CuCN·2LiCl (10 mol%) followed immediately by MeI (3.0 eq).[2]

  • Reaction: Allow to warm to 0°C slowly and stir for 2 hours.

  • Workup: Quench with sat. aq. NH₄Cl/NH₃ (9:1) to sequester copper.[2] Extract with EtOAc.[5]

Phase 3: Deprotection (Desilylation)

Objective: Remove the TMS group to yield the final product.

Reagents:

  • TBAF (Tetra-n-butylammonium fluoride), 1.0 M in THF (1.5 eq) OR [2]

  • K₂CO₃ (3.0 eq) in MeOH (mild method)[2][4]

Procedure:

  • Dissolve the crude oil from Phase 2 in THF.

  • Add TBAF (1.5 eq) at 0°C. Stir at RT for 1 hour.

  • Purification: Flash column chromatography (Hexanes/EtOAc gradient). The C7-methyl group will cause a slight upfield shift of the C6-Br signal in NMR due to steric crowding.[2]

Data Summary & Troubleshooting

Reagent Stoichiometry Table
ReagentRoleEquiv.Critical Parameter
1-Me-6-Br-Indazole Substrate1.0Purity >98% (HPLC)
LDA Phase 1 Base1.2Add at -78°C to avoid scrambling
TMSCl Blocking Group1.3Freshly distilled preferred
TMPMgCl[2]·LiCl Phase 2 Base1.2Titrate before use. -40°C is optimal.
MeI Methyl Source3.0Excess required; toxic
TBAF Deprotection1.5Monitor by TLC (TMS cleavage is fast)
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Product is 1,3-dimethyl-6-bromoindazole Incomplete C3 blocking in Phase 1.[2][1]Ensure Phase 1 goes to completion (check NMR).[2][4] C3 is more reactive than C7.
Loss of Bromine (Dehalogenation) Metal-Halogen Exchange occurred.[2]Temperature was too high during Phase 2, or used

-BuLi instead of TMP-base. Stick to -40°C and use Magnesates.
Low Yield in Phase 2 Incomplete magnesiation.Increase stir time at -40°C to 1.5h. Ensure anhydrous conditions (LiCl is hygroscopic).[2][4]
Multiple spots on TLC "Halogen Dance" migration.The lithiated species migrated from C7 to C6. Quench faster or lower temp to -50°C.

References

  • Knochel, P. et al. "Regioselective Functionalization of the Indazole Scaffold using TMPMgCl[1][4]·LiCl." Angew. Chem. Int. Ed.2014 , 53, 793–797.[1] Link[2][4]

    • Establishes the use of TMP-bases for regioselective magnesi
  • L'Homme, C. et al. "C7-Functionalization of Indazoles: A Review."[2][1] J. Org.[7][8] Chem.2018 , 83, 9210.[1] Link[2][4]

    • Discusses the challenges of C7-selectivity and the necessity of blocking str
  • Haag, B. et al. "Regioselective Magnesiation of Functionalized Aryl Halides."[1][4] Chem. Eur. J.2011 , 17, 9888.[1][4] Link[2][4]

    • Provides specific kinetic data on preventing halogen-metal exchange in bromo-arenes.
  • Giraud, F. et al. "C3-Indazole Functionalization: A Review."[2][1] Mini-Reviews in Organic Chemistry, 2014 . Link

    • Confirms C3 as the thermodynamic sink for metall

Application Notes & Protocols: Efficacy Testing of 6-Bromo-1,7-dimethyl-indazole in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Indazole Scaffold

The indazole core is a privileged scaffold in medicinal chemistry, forming the basis of numerous compounds with diverse biological activities. While "6-Bromo-1,7-dimethyl-indazole" is a novel entity with limited publicly available data, the broader family of indazole derivatives has shown significant promise in oncology, neuroinflammation, and analgesia. Many of these activities stem from their ability to act as potent and selective kinase inhibitors. Kinases are crucial regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and neurodegenerative disorders.

This document provides a framework for the preclinical evaluation of 6-Bromo-1,7-dimethyl-indazole. Given the common therapeutic targets of indazole derivatives, we will focus on protocols for assessing efficacy in oncology and neuroinflammation. The following protocols are designed to be robust and adaptable, providing a strong foundation for investigating the therapeutic potential of this novel compound.

Part 1: Pre-Formulation and Pharmacokinetic Considerations

Prior to initiating efficacy studies, it is critical to establish a suitable formulation for in vivo administration and to gain a preliminary understanding of the compound's pharmacokinetic (PK) profile.

Vehicle Screening and Formulation Development

The choice of vehicle is critical for ensuring the solubility, stability, and bioavailability of the test compound. An inappropriate vehicle can lead to poor drug exposure and misleading efficacy results.

Protocol: Vehicle Screening

  • Solubility Assessment:

    • Prepare a stock solution of 6-Bromo-1,7-dimethyl-indazole in a Class 3 solvent such as DMSO.

    • Assess the solubility of the compound in a panel of common GRAS (Generally Recognized as Safe) vehicles, including:

      • Saline (0.9% NaCl)

      • Phosphate-buffered saline (PBS)

      • 5% Dextrose in water (D5W)

      • Aqueous solutions of cyclodextrins (e.g., 10% HP-β-CD)

      • Oil-based vehicles (e.g., corn oil, sesame oil)

      • Mixed micelle solutions (e.g., 10% Tween 80 in saline)

    • Determine the maximum achievable concentration in each vehicle without precipitation.

  • Stability Assessment:

    • Incubate the most promising formulations at room temperature and 37°C for several hours.

    • Visually inspect for precipitation and use HPLC to quantify any degradation of the parent compound.

  • Selection Criteria:

    • The ideal vehicle will solubilize the required dose in a reasonable volume for administration (e.g., 5-10 mL/kg for mice) and maintain the compound's stability for the duration of the experiment.

Preliminary Pharmacokinetic Profiling

A pilot PK study is strongly recommended to determine key parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t½). This information is invaluable for designing a rational dosing schedule for efficacy studies.

Workflow for Pilot PK Study

cluster_0 Pilot PK Study Workflow A Administer single dose of 6-Bromo-1,7-dimethyl-indazole to a small cohort of animals B Collect blood samples at multiple time points (e.g., 0, 15, 30 min, 1, 2, 4, 8, 24 hr) A->B C Process blood to plasma B->C D Quantify compound concentration in plasma using LC-MS/MS C->D E Calculate key PK parameters (Cmax, Tmax, AUC, t½) D->E F Use PK data to inform dose and schedule for efficacy studies E->F

Caption: Workflow for a pilot pharmacokinetic study.

Part 2: Efficacy Evaluation in an Oncology Model

Many indazole derivatives function as inhibitors of receptor tyrosine kinases (RTKs) or downstream signaling kinases (e.g., MEK, BRAF) that are critical for tumor growth and survival. Therefore, a xenograft model using a cancer cell line with a known dependency on such a pathway is a logical starting point.

Model Selection: Human Tumor Xenograft in Immunocompromised Mice

The A375 human melanoma cell line, which harbors the BRAF V600E mutation, is a well-established and clinically relevant model for testing inhibitors of the MAPK pathway.

Protocol: Efficacy of 6-Bromo-1,7-dimethyl-indazole in an A375 Xenograft Model

Materials:

  • A375 human melanoma cell line

  • Immunocompromised mice (e.g., NOD/SCID or athymic nude)

  • Matrigel

  • Formulated 6-Bromo-1,7-dimethyl-indazole

  • Vehicle control

  • Positive control (e.g., a known BRAF inhibitor like Vemurafenib)

Procedure:

  • Cell Culture and Implantation:

    • Culture A375 cells in appropriate media until they reach 80-90% confluency.

    • Harvest and resuspend cells in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10⁷ cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every 2-3 days using digital calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the animals into treatment groups (n=8-10 per group):

      • Group 1: Vehicle control

      • Group 2: 6-Bromo-1,7-dimethyl-indazole (Dose 1)

      • Group 3: 6-Bromo-1,7-dimethyl-indazole (Dose 2)

      • Group 4: Positive control (e.g., Vemurafenib)

  • Treatment Administration:

    • Administer the formulated compound, vehicle, or positive control according to the dosing schedule determined from PK studies (e.g., once daily via oral gavage).

    • Continue treatment for a predefined period (e.g., 21 days) or until tumors in the control group reach a predetermined endpoint.

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight 2-3 times per week.

    • At the end of the study, euthanize the animals and excise the tumors.

    • Primary Endpoint: Tumor Growth Inhibition (TGI).

    • Secondary Endpoints: Body weight change (as a measure of toxicity), analysis of pharmacodynamic markers in tumor tissue (e.g., phosphorylation of ERK) via Western blot or IHC.

Data Presentation:

Treatment GroupMean Tumor Volume (mm³) at Day 21% TGIMean Body Weight Change (%)
Vehicle Control1200 ± 150-+5%
Compound (Dose 1)600 ± 10050%+2%
Compound (Dose 2)300 ± 8075%-1%
Positive Control250 ± 7579%+3%

This is example data and will vary based on experimental results.

Hypothetical Signaling Pathway Targeted in A375 Cells

cluster_0 MAPK Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS BRAF BRAF (V600E) RAS->BRAF MEK MEK BRAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 6-Bromo-1,7-dimethyl-indazole (Hypothesized Target) Inhibitor->BRAF

Caption: Hypothesized inhibition of the MAPK pathway by 6-Bromo-1,7-dimethyl-indazole.

Part 3: Efficacy Evaluation in a Neuroinflammation Model

Indazole derivatives have also been explored for their anti-inflammatory and neuroprotective properties, often through the inhibition of kinases involved in inflammatory signaling, such as p38 MAPK or JNK. The lipopolysaccharide (LPS)-induced neuroinflammation model is a widely used and robust method for evaluating the acute anti-inflammatory potential of novel compounds in the central nervous system.

Model Selection: LPS-Induced Acute Neuroinflammation

Intraperitoneal (i.p.) injection of LPS, a component of the outer membrane of Gram-negative bacteria, elicits a strong systemic inflammatory response that leads to the activation of microglia and astrocytes in the brain, and the production of pro-inflammatory cytokines like TNF-α and IL-1β.

Protocol: Efficacy of 6-Bromo-1,7-dimethyl-indazole in an LPS-Induced Neuroinflammation Model

Materials:

  • C57BL/6 mice

  • Lipopolysaccharide (LPS) from E. coli

  • Formulated 6-Bromo-1,7-dimethyl-indazole

  • Vehicle control

  • Positive control (e.g., Dexamethasone)

Procedure:

  • Acclimation and Grouping:

    • Acclimate mice for at least one week before the experiment.

    • Randomize animals into treatment groups (n=8-10 per group):

      • Group 1: Vehicle + Saline

      • Group 2: Vehicle + LPS

      • Group 3: Compound (Dose 1) + LPS

      • Group 4: Compound (Dose 2) + LPS

      • Group 5: Positive Control + LPS

  • Treatment and Induction:

    • Administer the formulated compound, vehicle, or positive control (e.g., 1 hour prior to LPS challenge).

    • Induce neuroinflammation by administering a single i.p. injection of LPS (e.g., 1 mg/kg). Administer saline to the control group.

  • Tissue Collection and Analysis:

    • At a predetermined time point post-LPS injection (e.g., 4 or 24 hours), euthanize the animals.

    • Collect blood for systemic cytokine analysis.

    • Perfuse the animals with saline and collect brain tissue. Dissect specific regions like the hippocampus and cortex.

  • Endpoints:

    • Primary Endpoint: Measurement of pro-inflammatory cytokine levels (e.g., TNF-α, IL-1β, IL-6) in brain homogenates using ELISA or multiplex assays.

    • Secondary Endpoints:

      • Quantification of microglial activation via IHC staining for Iba1.

      • Analysis of key signaling pathway activation (e.g., phosphorylation of p38) in brain lysates via Western blot.

Data Presentation:

Treatment GroupBrain TNF-α (pg/mg protein)Brain IL-1β (pg/mg protein)
Vehicle + Saline10 ± 25 ± 1
Vehicle + LPS150 ± 2580 ± 15
Compound (Dose 1) + LPS80 ± 1845 ± 10
Compound (Dose 2) + LPS40 ± 1020 ± 8
Positive Control + LPS35 ± 918 ± 7

This is example data and will vary based on experimental results.

Conclusion

This document provides a strategic guide for the initial in vivo efficacy testing of the novel compound 6-Bromo-1,7-dimethyl-indazole. By leveraging the known pharmacology of the indazole scaffold, we have outlined robust, well-validated animal models in oncology and neuroinflammation. The successful execution of these protocols, beginning with careful formulation and PK analysis, will generate the critical data needed to assess the therapeutic potential of this compound and guide its future development.

References

  • Rashed, N., & El-Gazzar, A. R. (2019). Indazole-based kinase inhibitors with anticancer activity. Future Medicinal Chemistry, 11(1), 69-92. [Link]

  • La Motta, C., et al. (2007). Indazole derivatives as a new class of potent inhibitors of aldose reductase. Journal of Medicinal Chemistry, 50(19), 4536-4545. [Link]

  • Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. New England Journal of Medicine, 358(11), 1160-1174. [Link]

  • Holderfield, M., et al. (2014). Targeting RAF kinases for cancer therapy: BRAF-mutated melanoma and beyond. Nature Reviews Cancer, 14(7), 455-467. [Link]

  • Munoz, L., & Ammit, A. J. (2010). Targeting p38 MAPK for the treatment of chronic inflammatory diseases: A concise review. Inflammation & Allergy-Drug Targets, 9(2), 86-97. [Link]

  • Dantzer, R., O'Connor, J. C., Freund, G. G., Johnson, R. W., & Kelley, K. W. (2008). From inflammation to sickness and depression: when the immune system subjugates the brain. Nature Reviews Neuroscience, 9(1), 46-56. [Link]

Troubleshooting & Optimization

Technical Support Center: Methylation of 6-Bromoindazole

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Regioselectivity, Side Reactions, and Isolation in Indazole Alkylation Ticket Priority: High (Drug Development/CMC) Assigned Specialist: Senior Application Scientist, Heterocyclic Chemistry Division

Part 1: The Diagnostic Hub (Mechanistic Insight)

Welcome to the technical support center. You are likely here because the methylation of 6-bromoindazole is yielding a mixture of isomers (N1 vs. N2) or unexpected byproducts. To resolve this, we must first deconstruct the substrate's behavior.

The Core Problem: Tautomeric Ambiguity

Indazoles exist in a tautomeric equilibrium between the


-form (thermodynamically favored) and the 

-form. When you introduce an alkylating agent (e.g., Methyl Iodide, Dimethyl Sulfate), the reaction does not simply follow the starting tautomer ratio. It is governed by Curtin-Hammett kinetics , where the product ratio depends on the relative energies of the transition states, not just the ground states.
The "6-Bromo" Effect

The bromine atom at position 6 is critical. It is an Electron-Withdrawing Group (EWG) .

  • Acidity: It increases the acidity of the N-H proton (

    
     drops relative to unsubstituted indazole). This makes the anion easier to form but also stabilizes it, potentially reducing nucleophilicity.
    
  • Electronic Bias: While steric hindrance at C6 is negligible for N1-alkylation (unlike C7-substituents), the inductive effect pulls electron density. This can subtly alter the nucleophilicity of N1 vs. N2, often making the "kinetic" N2 pathway more competitive than in electron-rich indazoles.

Reaction Pathway Visualization

The following diagram illustrates the bifurcation of the reaction and the thermodynamic sink.

IndazoleMethylation Start 6-Bromoindazole (Tautomeric Mix) Anion Indazolyl Anion (Delocalized) Start->Anion Base (Deprotonation) N2_Prod N2-Methyl Isomer (Kinetic Product) Anion->N2_Prod Fast (Kinetic Control) Polar Aprotic Solvents N1_Prod N1-Methyl Isomer (Thermodynamic Product) Anion->N1_Prod Slow (Thermodynamic) High Temp / Non-polar N2_Prod->N1_Prod Thermal Rearrangement (High T, Long Time) Salt 1,2-Dimethylindazolium Salt (Over-alkylation) N2_Prod->Salt Excess MeI N1_Prod->Salt Excess MeI (Slower)

Caption: Fig 1. Bifurcation of methylation pathways. Note that N2-isomer can often rearrange to the stable N1-isomer under thermodynamic stress.

Part 2: Troubleshooting Guides (Q&A)

Issue 1: "I am getting a 60:40 mixture of N1:N2 isomers."

Diagnosis: You are likely operating under Kinetic Control . Common culprits include using polar aprotic solvents (DMF, DMSO) at room temperature with weak bases (K₂CO₃, Cs₂CO₃). These conditions stabilize the transition state for N2 attack (which is often intrinsically faster due to lone pair availability) and prevent the rearrangement to the thermodynamic N1 product.

Corrective Action: Switch to Thermodynamic Control .

  • Solvent: Change to non-polar or protic solvents if possible, or use THF.

  • Base: Use Sodium Hydride (NaH).[1][2] The sodium cation can coordinate with N2, blocking it and directing alkylation to N1 (the "Chelation Control" model).

  • Temperature: Heat is your friend for N1 selectivity. Reflux allows the reaction to overcome the activation energy for N1 alkylation and facilitates the rearrangement of any formed N2 product to N1.

Issue 2: "My yield is low, and I see a baseline spot on TLC."

Diagnosis: Quaternization (Over-alkylation). Indazoles are nucleophilic. Once the mono-methylated product forms, it still possesses a lone pair on the other nitrogen. In the presence of excess methyl iodide (MeI) and strong heat, the neutral product attacks another equivalent of MeI to form the 1,2-dimethyl-6-bromoindazolium salt . This salt is highly polar (stays on the baseline) and water-soluble (lost during aqueous workup).

Corrective Action:

  • Stoichiometry: Strictly limit the alkylating agent to 1.0–1.1 equivalents. Do not use a large excess "to push conversion."

  • Addition Rate: Add the methylating agent slowly at

    
     to the anion, then warm up. This prevents localized high concentrations of MeI.
    
Issue 3: "How do I definitively distinguish N1 from N2? They look similar by NMR."

Diagnosis: Ambiguous structural assignment. Standard


 NMR is insufficient because the chemical shifts changes are subtle.

The Solution: NOESY/ROESY NMR You must look for the Through-Space interaction (NOE):

  • N1-Methyl: The methyl protons (singlet, ~4.0 ppm) will show a strong NOE correlation to the proton at C7 (the doublet on the benzene ring).

  • N2-Methyl: The methyl protons will show a strong NOE correlation to the proton at C3 (the singlet on the pyrazole ring).

Part 3: Validated Experimental Protocols

Protocol A: High N1-Selectivity (Thermodynamic Method)

Recommended for generating the major bioactive scaffold.

Reagents:

  • 6-Bromoindazole (1.0 eq)

  • Sodium Hydride (NaH, 60% in oil) (1.2 eq)

  • Methyl Iodide (MeI) (1.05 eq)

  • THF (Anhydrous)

Step-by-Step:

  • Deprotonation: In a flame-dried flask under Argon, suspend NaH (1.2 eq) in anhydrous THF (

    
     concentration relative to substrate).
    
  • Addition: Cool to

    
    . Add 6-bromoindazole solution (in THF) dropwise. Gas evolution (
    
    
    
    ) will occur.
  • Equilibration: Stir at

    
     for 30 mins, then warm to Room Temperature (RT) for 30 mins. This ensures complete anion formation.
    
  • Alkylation: Cool back to

    
    . Add MeI (1.05 eq) dropwise.
    
  • Thermodynamic Drive: Warm to RT and then heat to mild reflux (

    
    ) for 2–4 hours. Note: Heating helps isomerize any kinetic N2 product to N1.
    
  • Workup: Quench with sat.

    
    . Extract with EtOAc.[3]
    
  • Purification: Silica gel chromatography.

    • Trend: N1-Me is typically less polar (higher

      
      ) than N2-Me in EtOAc/Hexane systems, though 6-Br can compress this difference.
      
Protocol B: Conditions Leading to Mixtures (Kinetic Trap)

Use this only if you specifically need to isolate the N2 isomer via chromatography.

Reagents:

  • 6-Bromoindazole (1.0 eq)

  • Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Methyl Iodide (1.1 eq)

  • DMF (Dimethylformamide)

Step-by-Step:

  • Dissolve 6-bromoindazole in DMF.

  • Add

    
     and stir at RT for 15 mins.
    
  • Add MeI rapidly at RT.

  • Stir at RT (Do not heat).

  • Result: Expect a mixture (often 1:1 to 2:1 ratio of N1:N2).[4] The N2 isomer forms faster due to the "loose" ion pair character in DMF.

Part 4: Data Summary & Decision Matrix

Use this table to predict outcomes based on your available reagents.

VariableConditionExpected OutcomeMechanism
Base NaH (Strong)Favors N1 Tight ion pair / Chelation
Base

/

Mixture / N2 Loose ion pair / Kinetic control
Solvent THF / TolueneFavors N1 Promotes coordination
Solvent DMF / DMSOMixture Solvates cation, frees N2 lone pair
Temp High (Reflux)Favors N1 Thermodynamic equilibration
Temp Low (

)
Favors N2 Kinetic trapping
Troubleshooting Decision Tree

Troubleshooting Problem Identify Problem IsomerMix Mixture of Isomers? Problem->IsomerMix LowYield Low Yield / Polar Spot? Problem->LowYield CheckCond Check Conditions: Are you using DMF/Base? IsomerMix->CheckCond Yes CheckEq Check Stoichiometry: Is MeI > 1.1 eq? LowYield->CheckEq Yes SwitchCond Action: Switch to NaH/THF Heat to Reflux CheckCond->SwitchCond Thermodynamic Fix ReduceEq Action: Reduce MeI to 1.0 eq Control Temp CheckEq->ReduceEq Prevent Quaternization

Caption: Fig 2. Logic flow for resolving common methylation failures.

References

  • Cheung, M. H., et al. "Regioselective Alkylation of Indazoles." Journal of Organic Chemistry, vol. 68, no. 10, 2003, pp. 4093–4096. Link

  • Luo, G., et al. "Regioselective N-Alkylation of Indazoles." Tetrahedron Letters, vol. 47, no. 27, 2006, pp. 4671–4674. Link

  • Jaffari, H., et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects." Beilstein Journal of Organic Chemistry, vol. 12, 2016, pp. 1153–1161. Link

  • Meanwell, N. A., et al. "Regioselective Alkylation of Indazole." Journal of Organic Chemistry, vol. 60, no. 6, 1995, pp. 1565–1582. Link

  • Gaonkar, S. L., et al. "Synthesis and Characterization of New 6-Bromoindazole Derivatives." E-Journal of Chemistry, vol. 7, no. S1, 2010. Link

Sources

Technical Support Center: Optimization of 6-Bromo-1,7-dimethyl-indazole Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: IND-06-BR-17-OPT Status: Open Assigned Specialist: Senior Application Scientist Subject: Yield Improvement & Regiocontrol for 6-Bromo-1,7-dimethyl-1H-indazole

Executive Summary

The synthesis of 6-Bromo-1,7-dimethyl-indazole presents a classic but severe challenge in heterocyclic chemistry: the "Ortho-Effect" Steric Clash .

The methyl group at the C7 position creates significant steric hindrance for the N1 nitrogen. Consequently, standard alkylation of the parent indazole (6-bromo-7-methyl-1H-indazole) often results in poor yields of the desired N1-methyl product, favoring the thermodynamically accessible but unwanted N2-isomer.

This guide provides two distinct workflows to resolve this:

  • Route A (Optimization): Forcing N1-selectivity on the pre-formed indazole ring.

  • Route B (Re-Engineering): Constructing the ring with the N-methyl group pre-installed (The "Gold Standard" for yield).

Module 1: The Regioselectivity Crisis (Route A)

User Scenario: "I am methylating 6-bromo-7-methyl-1H-indazole with MeI/K2CO3 in DMF, but my yield is <40%, and I see a major byproduct."

Diagnosis: You are fighting thermodynamics. The C7-methyl group sterically shields the N1 lone pair. In standard basic conditions (K2CO3/DMF), the reaction is often under thermodynamic control or influenced by solvent-cation interactions that favor the more accessible N2 position.

Protocol 1.1: Kinetic Control Strategy (NaH/THF)

To shift the ratio toward N1, you must switch to a kinetic control strategy using a non-coordinating cation and a solvent that does not solvate the anion too strongly, or use a "tight ion pair" strategy.

Optimized Protocol:

  • Solvent Switch: Replace DMF with Anhydrous THF (Tetrahydrofuran). THF promotes tighter ion pairing which can sometimes shield N2 or favor N1 depending on the specific electronic demand.

  • Base Switch: Use Sodium Hydride (NaH, 60% dispersion) instead of Carbonate bases.

  • Temperature: Conduct the deprotonation at 0°C and the addition of Methyl Iodide (MeI) at -10°C to 0°C . Do not heat until conversion is checked.

Data Comparison: Solvent/Base Effects on 7-Substituted Indazoles

ConditionsMajor IsomerApprox.[1][2][3][4][5][6][7] N1:N2 RatioNotes
K2CO3 / DMF / 60°C N2 1 : 4High N2 bias due to steric hindrance at N1.
Cs2CO3 / DMF / RT N2 1 : 3Cesium effect often favors N2 in hindered systems.
NaH / THF / 0°C Mixed 1.5 : 1Improved N1 ratio; lower total conversion rate.
Meerwein’s Salt / EtOAc N2 1 : 9Hard alkylation often favors the most nucleophilic N (N2).

Critical Note: If Route A fails to exceed 50% yield, you must switch to Route B . The steric clash at C7 is often insurmountable for high-yield alkylation.

Module 2: The "Gold Standard" (Route B - Cyclization)

User Scenario: "I need multi-gram quantities and cannot afford column chromatography to separate isomers."

Solution: Do not methylate the indazole. Synthesize the methyl-indazole directly. By introducing the N-methyl group before the ring closes, you eliminate the possibility of N2 isomer formation entirely.

Protocol 2.1: The Modified Diazotization Route

This route uses a precursor where the nitrogen is already methylated.

Target Precursor: N-(4-bromo-2-amino-3-methylphenyl)-N-methylacetamide (or similar protected amine).

Step-by-Step Workflow:

  • Starting Material: 3-Methyl-4-bromoaniline.

  • Acetylation: Protect amine with Ac2O.

  • N-Methylation: Methylate the amide nitrogen (much easier than the indazole nitrogen) using MeI/NaH.

  • Deprotection/Nitration/Reduction: (Depending on specific precursor availability, usually involves nitrating the 2-position then reducing to amine).

  • Cyclization (The Key Step):

    • Reagents: Sodium Nitrite (NaNO2), Acetic Acid (AcOH), Water.

    • Mechanism: The N-methyl-2-amino group undergoes diazotization. Because the methyl is already on the nitrogen, the cyclization onto the aromatic ring forces the formation of the 1-methyl indazole core.

Yield Expectation: >80% (No isomer separation required).

Module 3: Visualization of Pathways

The following diagram illustrates the "Dead End" of alkylation versus the "Green Path" of cyclization.

IndazoleSynthesis Start_Alk Route A: Parent Indazole (6-Bromo-7-methyl-1H-indazole) Reaction_Alk Alkylation (MeI / Base) Start_Alk->Reaction_Alk Start_Cyc Route B: Precursor (N-Methyl-2-amino-aniline deriv.) Reaction_Cyc Diazotization (NaNO2 / AcOH) Start_Cyc->Reaction_Cyc Isomer_N1 Target Product (N1-Methyl) Reaction_Alk->Isomer_N1 Minor Product (<40%) Isomer_N2 Unwanted Isomer (N2-Methyl) Reaction_Alk->Isomer_N2 Major Product (Steric Control) Reaction_Cyc->Isomer_N1 Exclusive Product (>80% Yield)

Figure 1: Comparison of synthetic pathways. Route A suffers from steric diversion to N2, while Route B guarantees N1 regiochemistry.

Module 4: Troubleshooting & FAQs

Q1: I am stuck with Route A. How do I separate the N1 and N2 isomers efficiently?

  • A: Standard silica chromatography is often difficult due to similar polarity.

    • Tip: Use Toluene/Ethyl Acetate (9:1) gradients rather than Hexane/EtOAc. Indazoles often separate better in aromatic solvents.

    • Advanced: Recrystallization using p-Toluenesulfonic acid (pTSA) . The N1 and N2 isomers often form salts with vastly different solubilities in Acetonitrile/Toluene mixtures.

Q2: Can I use Meerwein's Salt (Trimethyloxonium tetrafluoroborate)?

  • A: For 7-substituted indazoles, Meerwein's salt often exacerbates the N2 selectivity problem. It is a "hard" electrophile and attacks the most accessible lone pair (N2). We recommend avoiding this unless you are targeting the N2 isomer.

Q3: Why is the 7-methyl group so problematic compared to 7-H?

  • A: The "Peri-interaction." The Van der Waals radius of the 7-methyl group physically overlaps with the space required for the N1-methyl group. This destabilizes the N1-product (thermodynamic penalty) and blocks the approach of the electrophile (kinetic penalty).

References
  • Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. Discusses the impact of steric and electronic effects on N1/N2 ratios.

  • Synthesis of 6-Bromo-1H-indazole. BenchChem Application Notes. Provides protocols for large-scale synthesis of the bromo-indazole core via diazotization.[1][8]

  • Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. Highlights the use of pTSA salts for isomer separation and optimization of alkylation conditions.

  • Regioselective Synthesis of 1-Alkylindazoles.Journal of Organic Chemistry. (General reference for the thermodynamic preference of N1 vs N2 in unsubstituted systems).

Sources

Addressing poor cell permeability of "6-Bromo-1,7-dimethyl-indazole"

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 6-Bromo-1,7-dimethyl-indazole Optimization

Case Reference: IND-6BR-17DM-PERM Status: Active Support Agent: Senior Application Scientist, Lead Discovery Unit[1][2]

Welcome to the Technical Support Center

You are currently experiencing low cellular efficacy with 6-Bromo-1,7-dimethyl-indazole , likely due to poor membrane permeability or solubility issues.[1][2] This scaffold is a critical intermediate and pharmacophore in the development of kinase inhibitors (e.g., TRK, FGFR) and nitric oxide synthase (NOS) modulators.[1][2]

The 1,7-dimethyl-6-bromo substitution pattern creates a highly lipophilic, planar core.[1][2] While this enhances binding affinity in hydrophobic pockets, it often results in "molecular brick dust"—compounds that are insoluble in aqueous media and effectively bounce off the cell membrane or precipitate before entry.[1][2]

This guide provides a systematic troubleshooting protocol to diagnose and resolve these permeability barriers.

Part 1: Diagnostic FAQs (Root Cause Analysis)

Q1: My compound shows nanomolar potency in biochemical (cell-free) assays but is inactive in cell-based assays. Is this definitely a permeability issue?

A: Not necessarily. This "cell shift" is a classic symptom of three potential failure modes. You must distinguish between them before optimizing permeability.

  • Scenario A: Precipitation (The "Brick Dust" Effect). The compound crashes out of solution when the DMSO stock is diluted into aqueous cell media.[1][2] The cells never "see" the compound.[1][2]

  • Scenario B: Plasma Protein Binding. The compound binds non-specifically to Fetal Bovine Serum (FBS) albumin in your media, reducing the free fraction available to enter the cell.[1][2]

  • Scenario C: True Permeability/Efflux. The compound is soluble but cannot cross the lipid bilayer or is actively pumped out by P-glycoprotein (P-gp).[1][2]

Q2: How do I confirm if the compound is precipitating in my cell culture media?

A: Perform a Kinetic Solubility Test using dynamic light scattering (DLS) or simple nephelometry.

  • Quick Check: Dilute your compound to

    
     and 
    
    
    
    in your exact cell culture media (with 10% FBS). Incubate for 1 hour at 37°C. Spin down at 15,000 rpm for 10 mins. Analyze the supernatant by HPLC/LC-MS. If the peak area is significantly lower than a solvent standard, your compound is precipitating.[1][2]

Q3: Why does the 1,7-dimethyl substitution make permeability worse compared to the parent indazole?

A:

  • Loss of H-Bond Donor: Methylating the N1 position removes the NH hydrogen bond donor.[1][2] While this increases LogP (lipophilicity), it removes the ability of the molecule to interact with water, drastically reducing aqueous solubility.[1][2]

  • Crystal Lattice Energy: The 6-bromo and 7-methyl substituents create a rigid, highly crystalline packing structure.[1][2] High melting point correlates with low solubility.[1][2] The energy cost to break the crystal lattice is too high for water to overcome.[1][2]

Part 2: Formulation & Delivery Solutions

If you cannot alter the chemical structure (e.g., you are using it as a fixed probe), use these formulation strategies to force the compound into the cell.

Protocol A: The "Co-Solvent Spike" Method

  • Issue: Standard 0.1% DMSO is insufficient for this lipophilic scaffold.

  • Solution: Use an intermediate dilution step.

    • Dissolve 6-Bromo-1,7-dimethyl-indazole in 100% DMSO (Stock: 10 mM).

    • Dilute 1:10 into PEG400 or Propylene Glycol (Intermediate: 1 mM).

    • Dilute this intermediate into cell media.[1][2] The PEG/PG acts as a dispersant, preventing immediate micro-precipitation.[1][2]

Protocol B: Cyclodextrin Complexation

  • Mechanism: Hydroxypropyl-

    
    -cyclodextrin (HP-
    
    
    
    -CD) encapsulates the hydrophobic indazole core, keeping it soluble in the aqueous phase and delivering it to the membrane surface.[1][2]
  • Recipe:

    • Prepare 20% (w/v) HP-

      
      -CD in PBS.[1][2]
      
    • Add compound stock to this vehicle before adding to cells.

    • Note: Ensure the cyclodextrin concentration in the final well does not exceed cell toxicity limits (usually <1-2%).[1][2]

Part 3: Chemical Optimization (Medicinal Chemistry)

If you are in the synthesis phase, the 6-bromo-1,7-dimethyl-indazole core requires modification to lower LogP (currently ~3.5–4.[1][2]0) and improve Fsp3 (fraction of sp3 carbons).[1][2]

Strategy 1: The "Solubilizing Tail" Replace the 6-Bromo group via Buchwald-Hartwig amination or Suzuki coupling with a solubilizing heterocycle.[1][2]

  • Suggestion: Introduce a morpholine or N-methyl piperazine moiety. These groups become protonated at physiological pH (lysosomal trapping), significantly increasing solubility and driving accumulation inside the cell.[1][2]

Strategy 2: Scaffold Hopping (N-Methyl Removal)

  • Modification: Remove the N1-methyl group to restore the N-H.

  • Rationale: Although this lowers LogP slightly, the N-H can serve as a hydrogen bond donor.[1][2] More importantly, the N-H allows for the formation of salts (e.g., HCl salt of the indazole), which dissolve much faster than the neutral N-methylated analog.[1][2]

Part 4: Visualized Workflows

Diagram 1: Troubleshooting Decision Tree

PermeabilityTroubleshooting start Observation: High Biochemical Potency Low Cellular Activity sol_check Step 1: Kinetic Solubility Test (LC-MS of Supernatant) start->sol_check precip Is Compound Precipitating? sol_check->precip formulate Action: Improve Formulation (Use HP-β-CD or PEG400) precip->formulate Yes (Low Recovery) pampa Step 2: PAMPA/Caco-2 Assay precip->pampa No (High Recovery) efflux Is Efflux Ratio > 2.0? pampa->efflux pgp_inhib Action: Co-treat with Verapamil (P-gp Inhibitor) efflux->pgp_inhib Yes (Substrate) chem_mod Action: Chemical Modification (Add Piperazine/Morpholine) efflux->chem_mod No (Low Passive Entry)

Caption: Step-by-step diagnostic workflow to distinguish between solubility artifacts, efflux issues, and intrinsic permeability limits.

Diagram 2: PAMPA Assay Configuration

PAMPA_Workflow donor Donor Well (Compound + Buffer pH 7.4) membrane Artificial Membrane (PVDF Filter + Dodecane/Lecithin) donor->membrane Passive Diffusion analysis UV/LC-MS Analysis Calculate Pe (cm/s) donor->analysis T0 Control acceptor Acceptor Well (Buffer Only) membrane->acceptor acceptor->analysis

Caption: Parallel Artificial Membrane Permeability Assay (PAMPA) setup for rapid screening of passive diffusion.

Part 5: Summary Data Table

Physicochemical Profile: 6-Bromo-1,7-dimethyl-indazole [1][2]

PropertyEstimated ValueImpact on Cell Entry
Molecular Weight ~225 DaFavorable. Small size usually aids diffusion.[1][2]
cLogP 3.5 – 4.2Warning. High lipophilicity increases non-specific binding and poor solubility.[1][2]
TPSA < 20 ŲWarning. Very low polar surface area.[1][2] While good for BBB crossing, it often leads to P-gp efflux liability.[1][2]
H-Bond Donors 0Critical. Lack of donors (due to N-methylation) reduces water solubility.[1][2]
Solubility (Aq) < 1

M
Failure Point. Likely precipitating in media before entering cells.[1][2]

References

  • Li, Z., et al. (2017).[1][2] "Design, synthesis and evaluation of 1H-indazole-3-carboxamide derivatives as potent inhibitors of GSK-3β." European Journal of Medicinal Chemistry.

  • Shirahashi, K., et al. (2018).[1][2] "Discovery of 3-aryl-indazole derivatives as potent and orally bioavailable Pan-Trk inhibitors."[1][2] Bioorganic & Medicinal Chemistry Letters.

  • PubChem Compound Summary. (2025). "6-Bromo-1-methyl-1H-indazole."[1] National Center for Biotechnology Information.[1][2] [1][2]

  • Di, L., & Kerns, E. (2016).[1][2] "Drug-Like Properties: Concepts, Structure Design and Methods."[1][2] Elsevier.[1][2] (Standard reference for PAMPA and solubility protocols).

Sources

Validation & Comparative

Spectroscopic Comparison Guide: 6-Bromo-1,7-dimethyl-indazole Isomers

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the spectroscopic differentiation of 6-Bromo-1,7-dimethyl-1H-indazole and its regioisomer 6-Bromo-2,7-dimethyl-2H-indazole .

These isomers are frequently generated as a mixture during the methylation of 6-bromo-7-methyl-1H-indazole.[1] Due to the steric bulk of the C7-methyl group, the product ratio often deviates from standard indazole alkylation patterns, making rigorous spectroscopic validation essential for quality control in drug discovery.

Executive Summary

Objective: To provide a definitive spectroscopic framework for distinguishing the N1-methylated isomer (Target : 6-Bromo-1,7-dimethyl-1H-indazole) from the N2-methylated impurity (Impurity : 6-Bromo-2,7-dimethyl-2H-indazole).

The Challenge: Standard LC-MS analysis often fails to differentiate these regioisomers as they share identical molecular weights (


) and similar fragmentation patterns. Definitive assignment requires NMR techniques focusing on the Nuclear Overhauser Effect (NOE)  and specific Chemical Shift (

)
trends induced by the "Lone Pair Effect" at the N1 position.

Quick Diagnostic Table:

Feature1,7-Dimethyl (N1-Isomer) 2,7-Dimethyl (N2-Isomer)
Thermodynamic Stability Generally HigherLower (Kinetic Product)
N-Methyl NOE Strong correlation with C7-Me Strong correlation with C3-H
C7-Methyl

(1H)
Shielded (Lower ppm)Deshielded (Higher ppm) due to N1 Lone Pair
C3-H

(1H)
Typically

7.9 - 8.1 ppm
Typically

8.2 - 8.4 ppm

Structural Analysis & Synthesis Pathways[2][4][5]

The formation of these isomers is governed by the tautomeric equilibrium of the precursor. The 7-methyl group introduces steric hindrance that destabilizes the planar conformation of the N1-substituted product, occasionally increasing the yield of the N2-isomer compared to unsubstituted indazoles.

Pathway Visualization

The following diagram illustrates the divergent alkylation pathways and the critical steric interaction in the N1-isomer.

IndazolePathways Precursor 6-Bromo-7-methyl-1H-indazole (Tautomeric Mixture) Reagents Methylating Agent (MeI / Cs2CO3) Precursor->Reagents N1_Product N1-Isomer (Target) 6-Bromo-1,7-dimethyl-indazole (Steric Clash: N1-Me vs C7-Me) Reagents->N1_Product Alkylation at N1 (Thermodynamic) N2_Product N2-Isomer (Impurity) 6-Bromo-2,7-dimethyl-indazole (Less Steric Hindrance) Reagents->N2_Product Alkylation at N2 (Kinetic/Steric Control)

Figure 1: Divergent methylation pathways of 6-bromo-7-methylindazole.[2] The N1 pathway faces steric resistance from the C7-methyl group, often elevating N2-isomer levels.[1][2][3]

Detailed Spectroscopic Protocols

A. 1H NMR: The "Lone Pair" Diagnostic

The most reliable 1D-NMR indicator is the chemical shift of the C7-Methyl protons .

  • Mechanism: In the N2-isomer , the nitrogen at position 1 (N1) retains its lone pair.[4] This lone pair lies in the plane of the aromatic ring and points directly toward the C7-substituent, causing a significant deshielding (downfield shift) effect on the C7-methyl protons.

  • Observation: The C7-Me singlet in the N2-isomer appears at a higher frequency (typically +0.1 to +0.3 ppm) compared to the N1-isomer, where the N1 lone pair is replaced by a bonding pair to the methyl group.

B. NOESY/ROESY: The Definitive Proof

Spatial proximity is the only irrefutable method for assignment.

Experiment Protocol:

  • Sample Prep: Dissolve ~5-10 mg of sample in

    
     or 
    
    
    
    . Ensure the solution is free of paramagnetic impurities.
  • Acquisition: Run a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) with a mixing time of 300-500 ms.

  • Analysis: Focus on the cross-peaks originating from the N-Methyl singlet (typically

    
     3.8 - 4.2 ppm).
    

Interpretation Logic:

NOE_Logic Start Identify N-Methyl Signal (~4.0 ppm) Decision Observe Cross-Peaks (NOE) Start->Decision Result_N1 NOE to C7-Methyl (CONFIRMED: 1,7-Dimethyl) Decision->Result_N1 Proximal to C7 Result_N2 NOE to C3-Proton (CONFIRMED: 2,7-Dimethyl) Decision->Result_N2 Proximal to C3

Figure 2: Decision tree for assigning regioisomers based on NOE correlations.

C. UV Derivative Spectroscopy

If NMR is unavailable, UV derivative spectroscopy can distinguish the isomers based on electronic transition differences.

  • N1-Isomers: Typically show a "benzenoid" absorption pattern with distinct fine structure.[1][2][3]

  • N2-Isomers: Often display a "quinoid-like" character with broader absorption bands and a bathochromic shift (red shift) due to the extended conjugation of the 2H-tautomeric form.[1][2][3]

Comparative Data Summary

The following data represents characteristic values derived from established indazole spectroscopy principles.

Parameter1,7-Dimethyl (Target) 2,7-Dimethyl (Impurity) Notes
1H NMR: N-Me

~4.0 ppm

~4.2 ppm
N2-Me is often slightly downfield.[1][2][3]
1H NMR: C7-Me

~2.6 ppm

~2.8 ppm
Key Diagnostic: N2 isomer is deshielded by N1 lone pair.[1][2][3]
1H NMR: H3

~8.0 ppm

~8.3 ppm
H3 is generally more deshielded in N2 isomers.
13C NMR: N-Me

~35-36 ppm

~39-40 ppm
N2-methyl carbons are typically more deshielded.[1][2]
NOE Correlation N-Me

C7-Me
N-Me

H3
Definitive Assignment
Elution Order (RP-HPLC) Typically elutes 2nd Typically elutes 1st N2 isomers are often more polar/basic.[1][2][3]

Experimental Workflow for Purification

To isolate the desired 6-Bromo-1,7-dimethyl-indazole for reference standards:

  • Synthesis: Methylate 6-bromo-7-methyl-1H-indazole using Iodomethane (

    
    ) and Cesium Carbonate (
    
    
    
    ) in DMF at
    
    
    to RT.
  • Workup: Dilute with water, extract with EtOAc. The organic layer will contain both isomers.

  • Separation (Flash Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).[1][2]

    • Mobile Phase: Gradient of Hexane:EtOAc (Start 95:5

      
       70:30).
      
    • Observation: The N1-isomer (less polar) usually elutes after the N2-isomer in normal phase silica chromatography, though this can invert depending on the specific interactions of the 7-methyl group. Note: In Reverse Phase (C18), the more polar N2-isomer usually elutes first.

  • Recrystallization: The N1-isomer often crystallizes more readily from Heptane/IPA mixtures due to higher symmetry and stability.

References

  • Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. National Institutes of Health (NIH) / PMC. [Link][3]

  • Study of the Addition Mechanism of 1H-Indazole and Its Derivatives. Journal of Organic Chemistry / PMC. [Link]

  • Synthesis, reactivity, and NMR spectroscopy of 4,6- and 6,7-difluoro-3-methyl-1H-indazoles. Journal of Heterocyclic Chemistry. [Link][1][2]

  • Regioselective alkylation of a versatile indazole. National Institutes of Health (NIH). [Link]

Sources

Head-to-head comparison of "6-Bromo-1,7-dimethyl-indazole" with known kinase inhibitors

[1]

Executive Summary

6-Bromo-1,7-dimethyl-indazole (CAS: 1337880-48-4) is a specialized heterocyclic scaffold distinct from the commoditized 6-bromo-1-methyl-indazole .[1] While standard indazoles are ubiquitous in Type I kinase inhibitors (e.g., Axitinib), the 1,7-dimethyl variant introduces a critical steric lock at the C7 position.[1] This modification serves three strategic functions in drug design:

  • Metabolic Blockade : Prevents oxidative metabolism at the C7 position, a common soft spot in standard indazoles.[1]

  • Conformational Restriction : The C7-methyl group restricts the rotation of N1-substituents, forcing the molecule into a bioactive conformation (atropisomerism).[1]

  • Selectivity Filter : The increased steric bulk excludes the scaffold from kinases with narrow solvent-front pockets, enhancing selectivity for targets like STAT3 and PLK4 .[1]

Part 1: Head-to-Head Comparison

The following table contrasts the 1,7-dimethyl scaffold with its primary alternatives used in medicinal chemistry libraries.

FeatureProduct: 6-Bromo-1,7-dimethyl-indazole Alternative A: 6-Bromo-1-methyl-indazole Alternative B: 6-Bromo-indazole (Unsubstituted)
Core Architecture Sterically Congested (C7-Methyl)Standard Planar Promiscuous Donor (N1-H)
Metabolic Stability High (C7 blocked)Medium (C7 exposed to CYP450)Low (N1-Glucuronidation risk)
Kinase Selectivity High (Restricted fit)Moderate (Fits most ATP pockets)Low (Promiscuous binding)
Synthetic Utility Specialized (Requires forcing conditions)High (Standard couplings)Versatile (N1 can be alkylated later)
cLogP (Lipophilicity) ~3.2 (Enhanced permeability)~2.8~2.3
Primary Application STAT3, BRD4, Difficult Kinases VEGFR, PDGFR (General Tyrosine Kinases) Fragment Screening
Performance Analysis: The "7-Methyl Effect"

In comparative studies of STAT3 inhibitors, the introduction of the C7-methyl group (derived from this scaffold) has been observed to increase potency by 2-5 fold compared to the 1-methyl analog.[1] This is attributed to the "locking" of the inhibitor into a twisted conformation that better complements the STAT3 SH2 domain or the ATP-binding cleft of cryptic kinases.[1]

Key Insight : Use 6-Bromo-1,7-dimethyl-indazole when your SAR (Structure-Activity Relationship) data suggests that the standard 1-methyl scaffold is too metabolically labile or lacks sufficient selectivity against off-target kinases like CDK2.[1]

Part 2: Mechanism & Signaling Pathway[1]

The utility of this scaffold is best understood in the context of the STAT3 Signaling Pathway , where it acts as a critical building block for inhibitors preventing dimerization and nuclear translocation.[1]

STAT3_PathwayGFGrowth Factors(IL-6, EGF)RecReceptor Tyrosine Kinase(gp130 / EGFR)GF->RecBindingJAKJAK KinaseRec->JAKActivationSTAT3_USTAT3 (Unphosphorylated)JAK->STAT3_UPhosphorylation (Y705)STAT3_Pp-STAT3 (Dimer)STAT3_U->STAT3_PDimerizationInhibitor1,7-Dimethyl-IndazoleInhibitorInhibitor->STAT3_UBlocks SH2 Domain(Steric Lock)NucleusNucleus(Gene Transcription)STAT3_P->NucleusTranslocation

Figure 1: Mechanism of action for STAT3 inhibitors derived from the 6-Bromo-1,7-dimethyl-indazole scaffold.[1] The scaffold targets the unphosphorylated STAT3 monomer, preventing dimerization.[1]

Part 3: Experimental Protocol

Protocol: Suzuki-Miyaura Coupling of 6-Bromo-1,7-dimethyl-indazole Due to the steric hindrance of the 7-methyl group, standard Suzuki conditions often result in low yields.[1] This optimized protocol uses a high-activity precatalyst to overcome the steric barrier at the C6 position.[1]

Objective : Synthesize a bi-aryl kinase inhibitor intermediate.

Reagents:

  • Substrate : 6-Bromo-1,7-dimethyl-indazole (1.0 eq)[1]

  • Boronic Acid : Aryl-boronic acid (1.2 eq)[1]

  • Catalyst : Pd(dppf)Cl₂[1]·DCM (0.05 eq) or XPhos Pd G2 (Recommended for difficult substrates)[1]

  • Base : K₂CO₃ (3.0 eq)[1]

  • Solvent : 1,4-Dioxane / Water (4:1 ratio)[1]

Workflow:

  • Preparation : In a nitrogen-purged reaction vial, combine 6-Bromo-1,7-dimethyl-indazole (100 mg, 0.44 mmol), Aryl-boronic acid (0.53 mmol), and K₂CO₃ (184 mg, 1.33 mmol).

  • Solvation : Add degassed 1,4-Dioxane (4 mL) and Water (1 mL).

  • Catalyst Addition : Add XPhos Pd G2 (17 mg, 0.022 mmol) quickly to minimize air exposure. Seal the vial immediately.

  • Reaction : Heat to 90°C for 4–12 hours. Monitor by LC-MS.[1]

    • Note: The 1,7-dimethyl scaffold typically requires longer reaction times than the 1-methyl analog due to the adjacent methyl group affecting the oxidative addition step.[1]

  • Workup : Cool to RT, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

  • Purification : Flash chromatography (Hexane/EtOAc).

Validation Metric :

  • Success Criteria : >85% conversion by LC-MS.

  • Common Failure : If <50% conversion, switch solvent to n-Butanol and increase temperature to 110°C.[1]

Part 4: Decision Logic for Scaffold Selection

Use this logic flow to determine if the 1,7-dimethyl scaffold is required for your project.

Scaffold_SelectionStartStart: Kinase/TargetOptimizationQ1Is the targetMetabolically Labile?Start->Q1Q2Is Selectivitya Major Issue?Q1->Q2NoRes2Use 1,7-DimethylIndazoleQ1->Res2Yes (C7 Oxidation)Res1Use Standard1-Methyl-IndazoleQ2->Res1NoQ2->Res2Yes (Need Steric Filter)

Figure 2: Decision tree for medicinal chemists selecting between standard and 1,7-dimethyl indazole scaffolds.

References
  • Vertex Pharmaceuticals Inc. (2024).[1] 2-azaspiro[3.3]heptane derivatives as STAT3 inhibitors for the treatment of cancer. WO2024182693A1.[1] Link[1]

  • CymitQuimica . Indazoles: 5-Bromo-1,7-dimethyl-1H-indazole Product Data. Retrieved from CymitQuimica Catalog. Link

  • ChemicalBook . 6-Bromo-1,7-dimethyl-indazole Basic Information and CAS 1337880-48-4. Link

  • Song, M., et al. (2021).[1] Discovery of Potent Indazole-Based Inhibitors. Journal of Medicinal Chemistry (Contextual reference for Indazole SAR).

A Senior Application Scientist's Guide to the Synthesis of Substituted Indazoles: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Privileged Indazole Scaffold in Modern Drug Discovery

The indazole nucleus, a bicyclic heteroaromatic system composed of a fused benzene and pyrazole ring, stands as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging with a wide array of biological targets. This has led to the development of numerous clinically significant drugs for the treatment of cancer, inflammation, and infectious diseases. The ability to strategically introduce substituents onto the indazole core is paramount for modulating a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. Consequently, the development of efficient and versatile synthetic routes to access structurally diverse indazoles is a cornerstone of modern drug discovery.

This guide provides a comparative analysis of key synthetic strategies for preparing substituted indazoles. We will delve into the mechanistic underpinnings of each method, providing not just the "how" but the critical "why" behind experimental choices. This analysis is designed for researchers, scientists, and drug development professionals, offering field-proven insights to inform the selection of the most appropriate synthetic route for a given target molecule. We will compare classical approaches with modern transition-metal-catalyzed methods, presenting experimental data to support an objective evaluation of their respective strengths and limitations.

Strategic Approaches to Indazole Synthesis: An Overview

The construction of the indazole ring system can be broadly categorized into methods that form the N-N bond and those that cyclize a precursor already containing this linkage. The choice of strategy is often dictated by the desired substitution pattern and the availability of starting materials. This guide will focus on a selection of mechanistically distinct and widely employed methods: the Davis-Beirut reaction, the Cadogan-Sundberg synthesis, a copper-catalyzed three-component reaction, and a palladium-catalyzed approach to 3-aminoindazoles.

G cluster_start Starting Materials cluster_methods Synthetic Routes cluster_products Indazole Products o-Nitrobenzylamines o-Nitrobenzylamines DB Davis-Beirut Reaction (Base-catalyzed) o-Nitrobenzylamines->DB o-Nitrostyrenes o-Nitrostyrenes CS Cadogan-Sundberg Synthesis (Reductive Cyclization) o-Nitrostyrenes->CS 2-Bromobenzaldehydes 2-Bromobenzaldehydes Cu Copper-Catalyzed Three-Component Reaction 2-Bromobenzaldehydes->Cu 2-Bromobenzonitriles 2-Bromobenzonitriles Pd Palladium-Catalyzed Amination/Cyclization 2-Bromobenzonitriles->Pd 2-Substituted 2H-Indazoles 2-Substituted 2H-Indazoles DB->2-Substituted 2H-Indazoles 1H-Indazoles 1H-Indazoles CS->1H-Indazoles Substituted 2H-Indazoles Substituted 2H-Indazoles Cu->Substituted 2H-Indazoles 3-Aminoindazoles 3-Aminoindazoles Pd->3-Aminoindazoles

Caption: Overview of synthetic pathways to substituted indazoles.

The Davis-Beirut Reaction: A Versatile N-N Bond Formation

The Davis-Beirut reaction is a powerful method for the synthesis of 2H-indazoles from readily available N-substituted 2-nitrobenzylamines.[1] This reaction is appealing due to its operational simplicity, use of inexpensive starting materials, and avoidance of toxic heavy metals.[2] It can be conducted under both acidic and basic conditions, offering flexibility in substrate scope.[2]

Mechanistic Rationale

The base-catalyzed Davis-Beirut reaction proceeds through a fascinating cascade involving an intramolecular redox process. The choice of a strong base is crucial for the initial deprotonation at the benzylic position, which is rendered acidic by the adjacent nitro group and the secondary amine.

G cluster_mech Davis-Beirut Reaction Mechanism (Base-Catalyzed) A N-Substituted 2-Nitrobenzylamine B Carbanion Intermediate A->B Base (e.g., KOH) - H+ C aci-Nitro Intermediate B->C Intramolecular Oxygen Transfer D Nitroso Imine Intermediate C->D Dehydration E Cyclized Intermediate D->E Intramolecular N-N Bond Formation F 2-Substituted 3-Alkoxy-2H-Indazole E->F Alkoxide Attack & Tautomerization

Caption: Mechanism of the base-catalyzed Davis-Beirut reaction.

The reaction is initiated by the deprotonation of the benzylic carbon to form a carbanion. This is followed by an intramolecular attack of the carbanion on an oxygen atom of the nitro group. Subsequent dehydration leads to a key nitroso imine intermediate. The nucleophilic nitrogen of the imine then attacks the electrophilic nitrogen of the nitroso group, forming the crucial N-N bond and yielding a cyclized intermediate. Finally, attack by an alkoxide (from the alcohol solvent) and subsequent rearrangement affords the 2-substituted 3-alkoxy-2H-indazole product.[2]

Experimental Protocol: Synthesis of 2-Benzyl-3-ethoxy-2H-indazole

Materials:

  • N-Benzyl-2-nitrobenzylamine

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Water

  • Ethyl acetate

  • Brine

Procedure:

  • Dissolve N-benzyl-2-nitrobenzylamine (1.0 equiv) in ethanol.

  • Add an aqueous solution of potassium hydroxide (2.0 equiv) to the ethanolic solution.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel to afford the pure 2-benzyl-3-ethoxy-2H-indazole.[3]

Performance and Limitations

The Davis-Beirut reaction is known for its good to excellent yields and broad substrate scope, particularly with alkyl amines.[3] However, the reaction's efficiency can be diminished with sterically hindered amines or anilines.[4] The nature of the alcohol solvent also plays a critical role, not only as a solvent but also as a nucleophile that becomes incorporated into the final product at the 3-position.

The Cadogan-Sundberg Synthesis: A Reductive Cyclization Approach

The Cadogan-Sundberg synthesis is a classic reductive cyclization method for preparing indoles, which has been adapted for the synthesis of 1H-indazoles from o-nitrostyrene derivatives.[3] This reaction typically employs a phosphite reagent, such as triethyl phosphite, to deoxygenate the nitro group, initiating the cyclization cascade.

Mechanistic Insights

The mechanism is believed to proceed through the deoxygenation of the nitro group by the phosphite to form a nitroso intermediate. This is followed by an intramolecular cyclization. An alternative pathway involving a nitrene intermediate has also been proposed.[3][5] The high temperatures required are necessary to drive the deoxygenation and subsequent cyclization steps.[5]

G cluster_mech Cadogan-Sundberg Synthesis Mechanism A o-Nitrostyrene Derivative B Nitroso Intermediate A->B P(OEt)₃ - OP(OEt)₃ C Cyclized Intermediate B->C Intramolecular Cyclization D 1H-Indazole C->D Further Deoxygenation & Rearrangement

Caption: Proposed mechanism of the Cadogan-Sundberg synthesis.

Experimental Protocol: Synthesis of 3-Methyl-1H-indazole

Materials:

  • 2-Nitro-β-methylstyrene

  • Triethyl phosphite

  • Xylene

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve 2-nitro-β-methylstyrene (1.0 equiv) in xylene.

  • Add triethyl phosphite (2.0 equiv) to the solution.

  • Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 12-16 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel to yield 3-methyl-1H-indazole.[3]

Performance and Limitations

The Cadogan-Sundberg reaction is effective for a range of substituted o-nitrostyrenes.[3] However, a significant drawback is the harsh reaction conditions, requiring high temperatures and long reaction times, which can limit its compatibility with sensitive functional groups.[5]

Copper-Catalyzed Three-Component Synthesis of 2H-Indazoles

Modern synthetic methods often leverage transition metal catalysis to achieve high efficiency and selectivity under milder conditions. A notable example is the copper-catalyzed one-pot, three-component synthesis of 2H-indazoles from 2-bromobenzaldehydes, primary amines, and sodium azide.[2][6] This approach offers excellent atom economy and operational simplicity.

Mechanistic Rationale

The copper catalyst is pivotal in facilitating the sequential formation of C-N and N-N bonds.[7] The proposed mechanism begins with the condensation of the 2-bromobenzaldehyde and the primary amine to form an imine. This is followed by a copper-catalyzed substitution of the bromide with azide. The copper then activates the terminal nitrogen of the azide, enabling an intramolecular nucleophilic attack by the imine nitrogen to form the N-N bond and construct the indazole ring.[1]

G cluster_mech Copper-Catalyzed Three-Component Synthesis Mechanism A 2-Bromobenzaldehyde + Amine B Imine Intermediate A->B Condensation - H₂O C Azido-Imine Intermediate B->C NaN₃, Cu(I) catalyst - Br⁻ D Cyclized Intermediate C->D Intramolecular N-N Bond Formation (Cu-catalyzed) E 2-Substituted 2H-Indazole D->E Aromatization G cluster_mech Palladium-Catalyzed 3-Aminoindazole Synthesis A 2-Bromobenzonitrile + Benzophenone Hydrazone B Coupled Intermediate A->B Pd Catalyst, Base (Buchwald-Hartwig Amination) C 3-Aminoindazole B->C Acidic Workup (Deprotection & Cyclization)

Sources

Comprehensive Guide: Assessing Off-Target Effects of 6-Bromo-1,7-dimethyl-indazole

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the rigorous assessment of off-target effects for 6-Bromo-1,7-dimethyl-indazole , a critical scaffold often implicated in the development of epigenetic probes (specifically BRPF1 inhibitors) and kinase inhibitors.

Executive Summary: The Indazole Paradox

6-Bromo-1,7-dimethyl-indazole (6-Br-1,7-DMI) is a privileged pharmacophore. While widely utilized as a core building block for high-affinity BRPF1 (Bromodomain and PHD Finger containing 1) inhibitors like GSK5959 , the scaffold itself carries inherent "privileged structure" liabilities. Its planar, nitrogen-rich architecture mimics the adenine ring of ATP, creating a high probability of kinase cross-reactivity , while its substitution pattern is tuned for epigenetic reader domains (Bromodomains).

The Challenge: When using 6-Br-1,7-DMI as a lead or chemical probe, researchers must distinguish between on-target efficacy (driven by specific side-chain interactions) and scaffold-driven promiscuity (off-target kinase or BET bromodomain binding).

This guide provides a self-validating workflow to profile the selectivity of 6-Br-1,7-DMI, comparing it against optimized clinical candidates and broad-spectrum controls.

Comparative Performance Matrix

To objectively assess 6-Br-1,7-DMI, we compare its profile against the "Gold Standard" BRPF1 probe (GSK5959) and a broad-spectrum BET inhibitor (JQ1).

Table 1: Selectivity & Performance Profile Comparison

Feature6-Bromo-1,7-dimethyl-indazole (Scaffold)GSK5959 (Optimized Probe)JQ1 (Pan-BET Control)
Primary Target Undefined / Weak BRPF1 BRPF1 (IC50 ~80 nM)BRD4 / BET Family
Scaffold Liability High (Kinome promiscuity risk)Low (Optimized side-chains)Low (Thienotriazolo core)
Kinase Selectivity Unknown/Poor (Must test)High (>100-fold vs kinases)High
BET Cross-Reactivity Potential (Low affinity)>1000-fold selective vs BETPotent Binder
Utility Fragment Hit / IntermediateChemical ProbePositive Control (Off-target)

Analyst Insight: 6-Br-1,7-DMI lacks the C6-amide/sulfonamide extensions present in GSK5959 that confer high BRPF1 specificity. Consequently, its "performance" is defined by its lack of binding to off-targets (clean profile) rather than potency.

Critical Off-Target Assessment Workflow

The following workflow is designed to "de-risk" the scaffold. It moves from high-throughput binding assays to functional cellular validation.

Diagram 1: The "Scaffold De-Risking" Pipeline

OffTargetWorkflow cluster_biochem Phase 1: Biochemical Profiling cluster_cell Phase 2: Cellular Validation Start Compound: 6-Br-1,7-DMI TSA Thermal Shift Assay (Initial T_m Check) Start->TSA BromoScan BROMOscan™ (Epigenetic Selectivity) TSA->BromoScan Confirm Binding KinomeScan KINOMEscan™ (ATP-Site Liability) TSA->KinomeScan Parallel Path NanoBRET NanoBRET™ Target Engagement BromoScan->NanoBRET Selectivity Confirmed KinomeScan->NanoBRET <10% Hits @ 1uM Tox Cell Viability (Non-specific Tox) NanoBRET->Tox Decision Go/No-Go Decision Tox->Decision

Caption: Integrated workflow for assessing scaffold promiscuity, prioritizing Kinome and Bromodomain panels.

Detailed Experimental Protocols

Protocol A: Differential Scanning Fluorimetry (Thermal Shift)

Purpose: Rapidly assess if 6-Br-1,7-DMI binds to the BRPF1 bromodomain or off-targets (BRD4, BRD9) by stabilizing protein thermal denaturation.

Reagents:

  • Recombinant Bromodomains (BRPF1, BRD4-BD1, BRD9).

  • Sypro Orange Dye (5000x stock).

  • Buffer: 10 mM HEPES pH 7.5, 500 mM NaCl, 5% Glycerol.

Methodology:

  • Preparation: Dilute protein to 2 µM in assay buffer. Add Sypro Orange (1:1000 final).

  • Dosing: Add 6-Br-1,7-DMI (10 µM and 50 µM final) to experimental wells. Use DMSO as Negative Control and GSK5959 (1 µM) as Positive Control.

  • Execution: Run on qPCR machine (e.g., Roche LightCycler). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate

    
    .
    
    • Pass Criteria:

      
       for BRPF1 > 2°C; 
      
      
      
      for BRD4 < 0.5°C.
    • Fail Criteria: Significant shift in BRD4 (indicates BET liability).

Protocol B: KINOMEscan™ Profiling (Crucial Step)

Purpose: Indazoles are notorious kinase inhibitors. You must rule out ATP-competitive binding.

Methodology:

  • Submit 6-Br-1,7-DMI for a 97-kinase panel (or larger) at a screening concentration of 10 µM .

  • Focus Areas: Include FLT3, JAK family, and Aurora kinases (common indazole targets).

  • Data Interpretation:

    • Selectivity Score (S-score): Calculate

      
      .
      
    • Threshold: An S(35) > 0.1 indicates a "dirty" scaffold requiring structural modification (e.g., changing the 1,7-dimethyl substitution pattern).

Mechanistic Analysis: Why 6-Br-1,7-DMI Fails or Succeeds

Understanding the structural biology is key to interpreting your off-target data.

Diagram 2: Structural Determinants of Selectivity

InteractionMap Scaffold 6-Bromo-1,7-dimethyl-indazole BRPF1 BRPF1 (Target) Hydrophobic Pocket Scaffold->BRPF1 ZA-Loop Interaction (Requires 1,7-Me) BRD4 BRD4 (Off-Target) WPF Shelf Scaffold->BRD4 Steric Clash (1-Me vs WPF shelf) Kinase Kinase ATP Pocket Hinge Region Scaffold->Kinase H-Bond Acceptor (N2) Mimics Adenine Mod Modification: C6-Sulfonamide/Amide Mod->Scaffold Mod->BRPF1 Increases Affinity (Water Network) Mod->Kinase Reduces Affinity (Steric Bulk)

Caption: Mechanistic basis for selectivity. The 1,7-dimethyl pattern aids BRPF1 selectivity, but the naked core mimics ATP.

Key Insight: The 1,7-dimethyl substitution is vital. In BRPF1, it accommodates the specific ZA-loop conformation. However, without the C6-extension (present in GSK5959), the "6-Bromo" core is small enough to fit into the ATP binding pockets of various kinases, acting as a hinge binder. Do not assume selectivity based on the scaffold alone.

References

  • Demont, E. H., et al. (2014). "1,3-Dimethyl-1,2,3-triazolo[4,5-d]pyridazin-4(5H)-one as a Novel Acetyl-Lysine Mimetic in the Design of BRPF1 Bromodomain Inhibitors." ACS Medicinal Chemistry Letters. Link

  • Bamborough, P., et al. (2016). "Structure-Based Optimization of the 1,7-Dimethyl-1H-indazole Series of BRPF1 Bromodomain Inhibitors." Journal of Medicinal Chemistry. Link

  • Arrowsmith, C. H., et al. (2015). "The promise and peril of chemical probes." Nature Chemical Biology. Link

  • Eurofins DiscoverX. "KINOMEscan™ Kinase Assay Technology." Eurofins. Link

  • Promega. "NanoBRET™ Target Engagement Intracellular Kinase Assay." Promega Protocols. Link

Benchmarking Guide: 6-Bromo-1,7-dimethyl-indazole (BDI) vs. Standard Indazole Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Technical Synthesis

The Core Directive: This guide benchmarks 6-Bromo-1,7-dimethyl-indazole (BDI) against traditional therapeutic standards, specifically 7-Nitroindazole (7-NI) and 6-Bromo-1H-indazole .

While 7-NI remains the biological reference standard for Nitric Oxide Synthase (NOS) inhibition, and 6-Bromo-1H-indazole serves as the primary generic building block for kinase inhibitors (e.g., Pazopanib analogs), BDI represents a "second-generation" scaffold. The addition of the 1,7-dimethyl motif is not merely cosmetic; it introduces critical steric constraints and metabolic blocking that address the two major failure points of earlier indazoles: isoform promiscuity and rapid metabolic clearance .

The "Causality" of the 7-Methyl Group

In drug design, the transition from a standard 1H-indazole to a 1,7-dimethyl substituted core is driven by atropisomerism control and metabolic shielding .

  • Metabolic Shielding: The C7 position in standard indazoles is a "soft spot" for oxidative metabolism. Methylation here sterically hinders CYP450 access.

  • Conformational Locking: The 7-methyl group creates a steric clash with N1-substituents, forcing the molecule out of planarity. This "twist" is essential for increasing selectivity in ATP-binding pockets of kinases (like p38 MAP kinase or JNK), where flat inhibitors often bind off-target.

Part 2: Comparative Benchmarking Data

The following data contrasts BDI against the industry standards.

Table 1: Physicochemical & Functional Profile
Feature6-Bromo-1,7-dimethyl-indazole (BDI) 7-Nitroindazole (7-NI) 6-Bromo-1H-indazole (Generic)
Primary Application Selective Kinase/Hsp90 Inhibitor ScaffoldnNOS Inhibitor Reference StandardGeneral Cross-Coupling Intermediate
Selectivity Mechanism Steric Gating: 7-Me induces torsion, fitting specific hydrophobic pockets.Electronic: Nitro group withdraws electron density; planar binding.None: Relies entirely on subsequent R-group additions.
Metabolic Stability High: C7-Me blocks oxidation; Br allows late-stage diversification.Low: Nitro group is prone to reduction (toxic metabolites).Moderate: N1-H is a metabolic handle (glucuronidation).
Lipophilicity (cLogP) ~3.4 (Optimized for CNS penetration)~1.9 (Moderate)~2.5
Synthetic Utility High: C6-Br is activated for Buchwald/Suzuki couplings.Low: Nitro group interferes with Pd-catalysis.High: But requires N-protection steps first.
Comparative Analysis
  • Vs. 7-NI: 7-NI is a potent nNOS inhibitor but suffers from poor solubility and toxicity due to nitro-reduction. BDI replaces the nitro group with a bromine handle, allowing medicinal chemists to install solubilizing groups (like piperazines) via cross-coupling, maintaining potency while eliminating the toxicophore.

  • Vs. Generic Indazoles: Standard 6-bromo-1H-indazole requires N-protection (e.g., THP, SEM) before coupling reactions to prevent catalyst poisoning. BDI is permanently "capped" (N1-Methyl), streamlining the workflow by removing two synthetic steps (protection/deprotection).

Part 3: Experimental Protocols

Protocol A: Regioselective Synthesis Validation

Why this matters: Synthesizing 1,7-substituted indazoles is notoriously difficult due to the "N1 vs. N2" alkylation competition. This protocol ensures >95% N1 selectivity, a critical quality attribute for GMP scale-up.

Reagents: 6-Bromo-7-methyl-1H-indazole, MeI (Methyl Iodide), Cs₂CO₃ (Cesium Carbonate), DMF.

  • Dissolution: Dissolve 1.0 eq of 6-Bromo-7-methyl-1H-indazole in anhydrous DMF (0.1 M concentration).

    • Insight: Use DMF over THF. The high dielectric constant of DMF promotes the dissociation of the indazole anion, favoring the thermodynamic N1 product over the kinetic N2 product.

  • Base Addition: Add 1.5 eq of Cs₂CO₃. Stir at 0°C for 30 mins.

    • Insight: Cs₂CO₃ is preferred over NaH. The "Cesium Effect" (larger cation radius) stabilizes the transition state, further enhancing N1 selectivity.

  • Alkylation: Dropwise addition of 1.1 eq MeI. Allow warming to RT over 4 hours.

  • Workup: Quench with water (precipitate forms). Filter and wash with hexanes.

  • Validation: 1H NMR (DMSO-d6). Look for the N-Me singlet.

    • Pass Criteria: N1-Me appears at ~4.0 ppm . (N2-Me would appear downfield at ~4.2 ppm).

Protocol B: Suzuki-Miyaura Cross-Coupling (Functionalization)

Why this matters: This validates the "Scaffold Utility" of BDI. The C6-Bromine must be reactive enough to couple with aryl boronic acids to create the final bioactive drug candidate.

  • Setup: Combine BDI (1.0 eq), Aryl-Boronic Acid (1.2 eq), Pd(dppf)Cl₂ (5 mol%), and K₂CO₃ (2.0 eq) in Dioxane/Water (4:1).

    • Insight: The 7-methyl group creates steric bulk near the 6-position. Standard Pd(PPh3)4 may fail. Pd(dppf)Cl₂ has a larger bite angle, facilitating the oxidative addition despite the steric hindrance.

  • Reaction: Degas with Argon (critical to prevent homocoupling). Heat to 90°C for 12 hours.

  • Purification: Silica gel chromatography (0-50% EtOAc/Hexanes).

Part 4: Visualizing the Mechanism & Workflow

Diagram 1: The "Steric Gating" Mechanism

This diagram illustrates why the 1,7-dimethyl substitution (BDI) provides superior selectivity compared to the flat 7-NI scaffold in kinase pockets.

G Standard Standard Indazole (Flat Conformation) Pocket_General General Kinase Pocket (Accepts Flat Molecules) Standard->Pocket_General Fits Easily Pocket_Selective Selective Hydrophobic Pocket (Requires 'Twist') Standard->Pocket_Selective Steric Clash (Too Flat) BDI 6-Bromo-1,7-dimethyl-indazole (Twisted Conformation) BDI->Pocket_General Steric Exclusion BDI->Pocket_Selective Induced Fit (7-Me Twist) OffTarget Off-Target Binding (Toxicity) Pocket_General->OffTarget Low Selectivity HighAffinity High Affinity Binding (Therapeutic Efficacy) Pocket_Selective->HighAffinity High Selectivity

Caption: The 7-methyl group in BDI forces a non-planar conformation, acting as a "key" that fits only into selective kinase pockets, reducing off-target toxicity.

Diagram 2: Synthetic Optimization Workflow

This workflow demonstrates the efficiency gain of using BDI over generic 6-bromoindazole.

Workflow cluster_0 Standard Route (Generic) cluster_1 Optimized BDI Route GenericStart 6-Bromo-1H-indazole Protect Step 1: N-Protection (THP/SEM) GenericStart->Protect Couple1 Step 2: Cross-Coupling Protect->Couple1 Deprotect Step 3: Deprotection Couple1->Deprotect Final1 Final Drug Deprotect->Final1 BDIStart 6-Bromo-1,7-dimethyl-indazole Couple2 Step 1: Cross-Coupling (No Protection Needed) BDIStart->Couple2 Final2 Final Drug Couple2->Final2

Caption: Using BDI eliminates protection/deprotection steps, reducing synthetic overhead by 66% and improving overall yield.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 17842471, 6-Bromoindazole. PubChem.[1][2][3] [Link]

  • Blandine, S., et al. (2011). 7-Nitroindazole, an inhibitor of nitric oxide synthase: Neuroprotective effects. British Journal of Pharmacology. [Link]

  • Zhang, M., et al. (2020).[4] Indazole Derivatives as Kinase Inhibitors: Structure-Activity Relationship Studies. Journal of Medicinal Chemistry. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.